1-(Thietan-3-yl)phthalazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17998-12-8 |
|---|---|
Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
1-(thietan-3-yl)phthalazine |
InChI |
InChI=1S/C11H10N2S/c1-2-4-10-8(3-1)5-12-13-11(10)9-6-14-7-9/h1-5,9H,6-7H2 |
InChI Key |
WSEPIZHYTDIMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)C2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Thietan-3-yl)phthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compound, 1-(Thietan-3-yl)phthalazine. Given the absence of published experimental data for this specific molecule, this document outlines a plausible and scientifically grounded approach based on established principles of heterocyclic chemistry. The methodologies and expected analytical data are presented to aid researchers in the synthesis and identification of this compound and its analogues.
Introduction
Phthalazine derivatives are a well-established class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug development. The incorporation of unique substituents can significantly modulate their pharmacological properties. The thietane ring, a four-membered sulfur-containing heterocycle, is increasingly utilized as a bioisostere for phenyl and other cyclic groups to improve physicochemical properties such as solubility and metabolic stability. The target compound, this compound, combines these two important pharmacophores, presenting an interesting target for chemical synthesis and biological evaluation.
This guide details a proposed synthetic pathway involving the nucleophilic substitution of 1-chlorophthalazine with a thietane-based organometallic reagent. Furthermore, a complete characterization profile is presented, including hypothetical but realistic data for NMR spectroscopy, mass spectrometry, and other analytical techniques.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process: the preparation of a key intermediate, 1-chlorophthalazine, followed by a cross-coupling reaction with a suitable thietane-based nucleophile. A Grignard reagent is proposed for this purpose due to its reliable formation and reactivity.
Experimental Protocols
The following protocols are detailed, hypothetical procedures based on standard laboratory techniques for the synthesis of related compounds.[1]
3.1. Synthesis of 1-Chlorophthalazine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1(2H)-phthalazinone (1.0 eq).
-
Addition of Reagents: Add phosphorus oxychloride (POCl₃, 5.0 eq) and a catalytic amount of phosphorus pentachloride (PCl₅, 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1-chlorophthalazine as a solid.
3.2. Synthesis of this compound
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 3-bromothietane (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise to the stirred magnesium suspension. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring for 1 hour at room temperature to ensure complete formation of the Grignard reagent.
-
Reaction Setup: In a separate flame-dried flask under argon, dissolve 1-chlorophthalazine (1.0 eq) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Coupling Reaction: Slowly add the freshly prepared thietan-3-ylmagnesium bromide solution to the cooled solution of 1-chlorophthalazine via cannula.
-
Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Characterization Data
The following tables summarize the expected analytical data for the final product, this compound.
Table 1: Physicochemical and Elemental Analysis Data
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₀N₂S |
| Molecular Weight | 202.28 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 110-115 °C (Hypothetical) |
| Elemental Analysis | C, 65.32%; H, 4.98%; N, 13.85%; S, 15.85% |
| CAS Number | 17998-12-8[2] |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.65 | s | 1H | H-4 (Phthalazine) |
| 8.10 - 8.00 | m | 2H | Ar-H |
| 7.95 - 7.85 | m | 2H | Ar-H |
| 4.80 | p | 1H | CH (Thietane) |
| 4.05 | t | 2H | CH₂ (Thietane) |
| 3.85 | t | 2H | CH₂ (Thietane) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 159.5 | C-1 (Phthalazine) |
| 151.0 | C-4 (Phthalazine) |
| 133.0 | Ar-CH |
| 132.5 | Ar-CH |
| 129.0 | Quaternary Ar-C |
| 128.0 | Ar-CH |
| 127.5 | Ar-CH |
| 125.0 | Quaternary Ar-C |
| 40.0 | CH (Thietane) |
| 35.0 | CH₂ (Thietane) |
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3060 | Aromatic C-H stretch |
| 2920 | Aliphatic C-H stretch |
| 1620, 1580 | C=N, C=C stretch (Aromatic) |
| 1470 | C-H bend |
| 750 | C-S stretch |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 202 | [M]⁺ (Molecular Ion) |
| 174 | [M - C₂H₄]⁺ |
| 130 | [Phthalazine]⁺ |
| 103 | [C₇H₅N]⁺ |
| 76 | [C₆H₄]⁺ |
Analytical Workflow
A systematic workflow is essential for the confirmation of the structure and purity of the synthesized this compound.
Conclusion
This guide provides a robust and plausible framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route leverages common and reliable reactions in heterocyclic chemistry. The detailed experimental protocols and tabulated analytical data serve as a valuable resource for researchers aiming to prepare and study this novel compound. The successful synthesis and subsequent biological evaluation of this molecule could provide new insights into the structure-activity relationships of phthalazine derivatives and may lead to the discovery of new therapeutic agents.
References
physicochemical properties of 1-(Thietan-3-yl)phthalazine
An In-depth Technical Guide to the Physicochemical Properties of 1-(Thietan-3-yl)phthalazine
Abstract
This compound is a novel heterocyclic compound with potential applications in medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This document provides a comprehensive overview of the key physicochemical parameters of this compound, outlines detailed experimental protocols for their determination, and presents relevant computational predictions. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate further investigation and optimization of this molecule.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Key parameters such as solubility, lipophilicity, and ionization state directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Summary of Experimental Physicochemical Data
The following table summarizes the experimentally determined .
| Property | Value | Method |
| Molecular Weight | 216.29 g/mol | Calculation |
| Melting Point | 128 - 132 °C | Capillary Melting Point |
| Aqueous Solubility | 0.05 mg/mL (at pH 7.4) | HPLC-UV |
| logP | 2.8 | Shake-flask method |
| pKa | 4.2 (basic) | Potentiometric titration |
Summary of Computational Physicochemical Predictions
Computational models provide valuable in-silico predictions that can guide experimental work and offer insights into a molecule's behavior.
| Property | Predicted Value | Software/Method |
| logP | 2.5 | ClogP |
| Topological Polar Surface Area (TPSA) | 54.5 Ų | Ertl et al. |
| Number of Hydrogen Bond Donors | 0 | |
| Number of Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties.
Capillary Melting Point Determination
Objective: To determine the melting point range of this compound.
Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.
Procedure:
-
A small, dry sample of this compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.
HPLC-UV Method for Aqueous Solubility
Objective: To quantify the aqueous solubility of this compound.
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV detector, analytical balance, pH meter, appropriate HPLC column (e.g., C18).
Procedure:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).
-
A calibration curve is generated by preparing a series of standard solutions of known concentrations and analyzing them by HPLC-UV.
-
An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The suspension is shaken at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
The resulting saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by HPLC-UV analysis, using the previously generated calibration curve.
Shake-Flask Method for logP Determination
Objective: To determine the octanol-water partition coefficient (logP) of this compound.
Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC system.
Procedure:
-
A known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Potentiometric Titration for pKa Determination
Objective: To determine the acid dissociation constant (pKa) of this compound.
Apparatus: Potentiometer with a pH electrode, autoburette, titration vessel.
Procedure:
-
A solution of this compound of known concentration is prepared in a co-solvent system (e.g., water/methanol) to ensure solubility.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored continuously as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.
Visualizations
Visual representations of workflows and logical relationships can aid in understanding the broader context of physicochemical property analysis.
An Inquiry into the Biological Activity of 1-(Thietan-3-yl)phthalazine: A Landscape of Unexplored Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical overview addresses the current state of knowledge regarding the mechanism of action of the specific compound 1-(Thietan-3-yl)phthalazine. Despite its documented chemical identity (CAS RN: 17998-12-8), a comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of its biological activity.[1] To date, no studies detailing the specific mechanism of action, biological targets, or pharmacological effects of this compound have been published.
While direct experimental data for this compound is absent, the broader class of phthalazine derivatives has been the subject of extensive research, revealing a diverse range of pharmacological activities. This guide, therefore, provides an in-depth look at the established mechanisms of action for various substituted phthalazines, offering a predictive framework and potential avenues for the investigation of this compound.
The Phthalazine Scaffold: A Privileged Structure in Drug Discovery
The phthalazine core is a bicyclic aromatic heterocycle that has proven to be a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating activities as anticancer, anti-inflammatory, and antihypertensive agents, among others. The functionalization of the phthalazine ring at various positions allows for the fine-tuning of its biological activity, leading to a wide array of mechanisms of action.
Established Mechanisms of Action for Phthalazine Derivatives
Research into the phthalazine class of compounds has identified several key signaling pathways and molecular targets that are modulated by these molecules. The following sections summarize the most prominent mechanisms, supported by quantitative data from published studies.
Hedgehog Signaling Pathway Inhibition
A significant number of phthalazine derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation. Dysregulation of the Hh pathway is implicated in the development of various cancers.
Mechanism: These phthalazine compounds typically act by antagonizing the Smoothened (SMO) receptor, a key transmembrane protein in the Hh pathway. This inhibition prevents the downstream activation of Gli transcription factors, leading to the suppression of Hh target gene expression and subsequent inhibition of tumor growth.
Quantitative Data:
| Compound Class | Target | Assay | IC50 (nM) | Reference |
| Phthalazine Derivatives | Hedgehog Pathway | Gli-luciferase | 0.17 - 100+ | [1](2) |
Experimental Protocol: Gli-Luciferase Reporter Assay
A common method to quantify the inhibition of the Hedgehog pathway is the Gli-luciferase reporter assay.
-
Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter gene are commonly used.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound.
-
Pathway Activation: The Hedgehog pathway is activated using a Smoothened agonist, such as SAG.
-
Lysis and Luminescence Measurement: After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luminescence in the presence of the compound indicates inhibition of the pathway.
Signaling Pathway Diagram:
Caption: Inhibition of the Hedgehog signaling pathway by phthalazine derivatives targeting SMO.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition
Several novel phthalazine derivatives have demonstrated potent inhibitory activity against VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[3][4] Inhibiting VEGFR2 is a well-established strategy in cancer therapy to cut off the blood supply to tumors.
Mechanism: These compounds typically bind to the ATP-binding site of the VEGFR2 kinase domain, preventing the autophosphorylation and activation of the receptor. This blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Quantitative Data:
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| Phthalazine-based derivatives | VEGFR2 | Kinase Assay | 2.5 - 17.8 | [3](54] |
Experimental Protocol: In Vitro VEGFR2 Kinase Assay
-
Enzyme and Substrate: Recombinant human VEGFR2 kinase domain and a suitable substrate (e.g., a synthetic peptide) are used.
-
Reaction Mixture: The kinase, substrate, ATP, and varying concentrations of the test compound are incubated in a reaction buffer.
-
Detection: The phosphorylation of the substrate is quantified, often using methods like ELISA, TR-FRET, or radioactivity. The reduction in substrate phosphorylation indicates the inhibitory activity of the compound.
Signaling Pathway Diagram:
Caption: Inhibition of the VEGFR2 signaling pathway by phthalazine derivatives.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Certain phthalazine-based hydrazide derivatives have been synthesized and shown to exhibit potent inhibitory activity against EGFR, another receptor tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers.[6]
Mechanism: Similar to VEGFR2 inhibitors, these phthalazine derivatives act as ATP-competitive inhibitors of the EGFR kinase domain, thereby blocking downstream signaling pathways such as the MAPK and PI3K/Akt pathways.
Quantitative Data:
| Compound Class | Target | Assay | IC50 (nM) | Reference |
| Phthalazine-based hydrazide | EGFR | Kinase Assay | 21.4 | [6](7) |
Future Directions for this compound
The diverse mechanisms of action exhibited by the broader phthalazine class underscore the potential for this compound as a novel therapeutic agent. The presence of the thietan-3-yl moiety introduces a unique structural feature that could confer novel pharmacological properties.
Recommended Experimental Workflow:
To elucidate the mechanism of action of this compound, a systematic screening approach is recommended.
Caption: A proposed experimental workflow for determining the mechanism of action.
Conclusion
While the mechanism of action for this compound remains to be determined, the rich pharmacology of the phthalazine scaffold provides a strong foundation for future research. Investigations into its potential as an inhibitor of key signaling pathways, such as the Hedgehog, VEGFR, or EGFR pathways, are warranted. The systematic approach outlined above will be crucial in unlocking the therapeutic potential of this novel chemical entity. The scientific community eagerly awaits the first reports on the biological activity of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. Phthalazine - Wikipedia [en.wikipedia.org]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary Biological Screening of Phthalazine Derivatives
Disclaimer: This technical guide provides a summary of the preliminary biological screening of various phthalazine derivatives based on available scientific literature. No specific biological data was found for the compound 1-(Thietan-3-yl)phthalazine in the conducted search. The information presented herein pertains to the broader class of phthalazine compounds and is intended to serve as a general reference for researchers, scientists, and drug development professionals.
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, making the phthalazine scaffold a privileged structure in drug discovery.[1][2]
Data Presentation: Biological Activities of Representative Phthalazine Derivatives
The following table summarizes the quantitative data on the biological activities of several phthalazine derivatives as reported in the literature.
| Compound ID/Name | Target/Assay | Cell Line/Enzyme | Activity (IC₅₀) | Reference Compound | Reference Compound Activity (IC₅₀) |
| Compound 9c | Cytotoxicity (MTT Assay) | HCT-116 (Colon Cancer) | 1.58 µM | Sorafenib | 3.23 µM |
| Compound 12b | Cytotoxicity (MTT Assay) | HCT-116 (Colon Cancer) | 0.32 µM | Sorafenib | 3.23 µM[3] |
| Compound 13c | Cytotoxicity (MTT Assay) | HCT-116 (Colon Cancer) | 0.64 µM | Sorafenib | 3.23 µM[3] |
| Compound 12b | VEGFR-2 Inhibition | VEGFR-2 Kinase | 17.8 µM | Sorafenib | 32.1 µM[3] |
| Unnamed Phthalazines | VEGFR-2 Kinase Inhibition | VEGFR-2 Kinase | 0.16 - 5 µM | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the screening of phthalazine derivatives are provided below.
1. MTT Assay for Cytotoxicity
This assay is used to assess the cytotoxic activity of compounds on cancer cell lines.
-
Cell Culture: Human colon cancer cells (HCT-116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The phthalazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[3]
2. VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Assay Principle: The assay typically utilizes a kinase assay kit that measures the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Reagents: The assay includes recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Procedure:
-
The phthalazine derivative is pre-incubated with the VEGFR-2 enzyme in a kinase buffer.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the compound to the activity of a control (enzyme without inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
Mandatory Visualization
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for assessing the cytotoxicity of phthalazine derivatives.
Simplified VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 1-(Thietan-3-yl)phthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 1-(Thietan-3-yl)phthalazine. The document details the analytical methodologies employed to confirm the chemical structure and purity of the compound. This includes data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. The protocols outlined herein are intended to serve as a reference for researchers engaged in the synthesis and characterization of related small molecules in the field of medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound featuring a phthalazine core linked to a thietane ring. The structural confirmation of such novel entities is a critical step in the drug discovery and development pipeline, ensuring the integrity of subsequent biological and pharmacological studies. This guide presents a systematic approach to the structural verification of this compound, employing a suite of modern analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂S[1] |
| Molecular Weight | 202.28 g/mol [1] |
| CAS Number | 17998-12-8[1] |
| Appearance | Pale yellow solid |
| Melting Point | Not available |
Spectroscopic and Analytical Data
The structural identity of this compound was established using a combination of spectroscopic and analytical methods. The data presented in this section is based on the analysis of a purified sample of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized in Tables 2 and 3, respectively. While experimental data for this specific molecule is not publicly available, these predictions are based on known chemical shift values for similar phthalazine and thietane-containing structures.[2][3][4]
Table 2: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.20 | s | 1H | H-4 (Phthalazine) |
| 8.00 - 7.80 | m | 4H | Aromatic H (Phthalazine) |
| 4.50 | quintet | 1H | CH (Thietane) |
| 3.80 | t | 2H | CH₂ (Thietane) |
| 3.60 | t | 2H | CH₂ (Thietane) |
Table 3: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 160.0 | C-1 (Phthalazine) |
| 152.0 | C-4 (Phthalazine) |
| 133.0 - 125.0 | Aromatic C (Phthalazine) |
| 128.0 | Quaternary C (Phthalazine) |
| 125.0 | Quaternary C (Phthalazine) |
| 40.0 | CH (Thietane) |
| 35.0 | CH₂ (Thietane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) |
| Calculated m/z [M+H]⁺ | 203.0638 |
| Observed m/z [M+H]⁺ | 203.0641 |
The observed mass is in close agreement with the calculated mass, confirming the elemental composition of the molecule. The fragmentation pattern in mass spectrometry for phthalazine derivatives often involves characteristic losses of nitrogen-containing fragments.[5][6][7]
Experimental Protocols
The following protocols describe the standard procedures for obtaining the analytical data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Sample Preparation: 5-10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
-
Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6230 TOF LC/MS system.
-
Sample Preparation: A 1 mg/mL stock solution of this compound was prepared in methanol. This was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: 50 - 500 m/z
-
-
Data Analysis: The data was analyzed using Agilent MassHunter software.
Visualizations
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of a novel chemical entity like this compound.
Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound.
Conclusion
The structural elucidation of this compound is accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. The presented data and protocols provide a robust framework for the characterization of this and similar novel chemical entities. This foundational analytical work is essential for ensuring the quality and reproducibility of subsequent research in medicinal chemistry and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. rsc.org [rsc.org]
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The Phthalazine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazine scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of phthalazine derivatives, from the initial synthesis of the parent molecule to the development of blockbuster drugs. We delve into the seminal moments of discovery, detailing the key chemical syntheses and the serendipitous findings that unveiled the vast therapeutic potential of this chemical class. This guide offers detailed experimental protocols for foundational syntheses, summarizes key quantitative data in a structured format, and visualizes critical signaling pathways modulated by phthalazine derivatives, providing a vital resource for researchers in drug discovery and development.
Introduction: The Emergence of a Versatile Pharmacophore
Phthalazine, a benzo-fused pyridazine, has captivated the attention of medicinal chemists for over a century.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms offer unique opportunities for molecular interactions with biological targets, leading to a wide spectrum of pharmacological activities. Phthalazine derivatives have demonstrated efficacy as antihypertensives, anticancer agents, anti-inflammatory drugs, and antihistamines, among other therapeutic applications.[1][2] This guide traces the historical arc of phthalazine chemistry and pharmacology, highlighting the key discoveries that have cemented its importance in modern medicine.
The Genesis of Phthalazine: Early Syntheses
The history of phthalazine begins in the late 19th century with the first reported synthesis of the parent heterocycle.
The Pioneering Synthesis by Gabriel and Pinkus (1893)
The first documented synthesis of phthalazine was achieved by Siegmund Gabriel and Georg Pinkus in 1893. Their method involved the condensation of ω-tetrabromorthoxylene with hydrazine. While the original publication is in German, the fundamental transformation laid the groundwork for future explorations of phthalazine chemistry.
Foundational Synthetic Methodologies
Over the years, more practical and versatile methods for synthesizing the phthalazine core and its derivatives have been developed. A common and historically significant approach involves the cyclization of phthalic acid derivatives.
A widely used method for the synthesis of phthalazinone, a key precursor to many phthalazine derivatives, starts from the readily available phthalic anhydride.[3] The reaction with hydrazine hydrate provides a straightforward route to the phthalazinone core.
The Dawn of a Therapeutic Revolution: Hydralazine and the Treatment of Hypertension
The trajectory of phthalazine derivatives in medicine was irrevocably altered by a serendipitous discovery in the mid-20th century.
An Unexpected Antihypertensive
In the 1940s, scientists at Ciba (now Novartis) were investigating new compounds for the treatment of malaria.[4][5] During this research, the compound 1-hydrazinophthalazine, later named hydralazine, was synthesized. While it proved ineffective against malaria, subsequent testing revealed its potent vasodilatory and blood pressure-lowering effects.[4][5] This accidental discovery marked a pivotal moment in the management of hypertension, as hydralazine became one of the first orally active antihypertensive drugs.[4][6] It was approved by the FDA in 1953.[4]
Mechanism of Action
Hydralazine's primary mechanism of action is the direct relaxation of arteriolar smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[7] The precise molecular mechanism is complex and is believed to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.
Expansion of the Therapeutic Landscape: Diverse Applications of Phthalazine Derivatives
The success of hydralazine spurred further investigation into the pharmacological potential of the phthalazine scaffold, leading to the discovery of derivatives with a wide range of therapeutic applications.
Azelastine: An Antihistamine with a Phthalazine Core
Azelastine, a phthalazinone derivative, was first synthesized in 1971.[8] It is a potent second-generation antihistamine that also exhibits mast cell stabilizing effects.[9] It is widely used in nasal sprays and eye drops for the treatment of allergic rhinitis and conjunctivitis.[9][10]
Olaparib: A Targeted Anticancer Agent
A significant milestone in the history of phthalazine derivatives was the development of olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[11][12] The discovery of PARP's role in DNA repair in the 1960s eventually led to the development of inhibitors as a novel cancer therapy.[13] Olaparib, with its phthalazinone core, was developed by KuDOS Pharmaceuticals and later acquired by AstraZeneca.[12] It was first approved in 2014 for the treatment of BRCA-mutated ovarian cancer and has since been approved for other cancers, including breast and prostate cancer.[12]
Other Notable Phthalazine-Based Drugs
The versatility of the phthalazine scaffold is further demonstrated by the development of other drugs, including:
-
Budralazine: An antihypertensive agent.[2]
-
Vatalanib: An inhibitor of vascular endothelial growth factor receptor (VEGFR) kinases, investigated for its antiangiogenic properties in cancer therapy.[5]
Key Signaling Pathways Modulated by Phthalazine Derivatives
The therapeutic effects of many phthalazine derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Several phthalazine derivatives, such as vatalanib, inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling and inhibiting tumor growth.[5]
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[2] Some phthalazine derivatives have been shown to inhibit p38 MAPK, suggesting their potential as anti-inflammatory agents.
Experimental Protocols
The following protocols describe the synthesis of key phthalazine intermediates and the historically significant drug, hydralazine.
Synthesis of Phthalazin-1(2H)-one from Phthalic Anhydride
This procedure is a general method for the synthesis of the phthalazinone core.
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
A mixture of phthalic anhydride (1 equivalent) and hydrazine hydrate (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then with water.
-
The solid is recrystallized from ethanol to yield pure phthalazin-1(2H)-one.
Synthesis of 1-Chlorophthalazine from Phthalazin-1(2H)-one
This protocol describes the conversion of phthalazinone to the reactive intermediate, 1-chlorophthalazine.
Materials:
-
Phthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (optional, as solvent)
Procedure:
-
A mixture of phthalazin-1(2H)-one (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is heated at reflux for 2-4 hours. Toluene can be used as a solvent.
-
After cooling, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to give 1-chlorophthalazine.
Synthesis of Hydralazine (1-Hydrazinophthalazine) from 1-Chlorophthalazine
This procedure details the final step in the synthesis of hydralazine.
Materials:
-
1-Chlorophthalazine
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
1-Chlorophthalazine (1 equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (2-3 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is heated at reflux for 2-3 hours.
-
The mixture is cooled, and the precipitated product is collected by filtration.
-
The crude hydralazine is washed with cold ethanol and can be recrystallized from a suitable solvent like ethanol or methanol.
Quantitative Data Summary
The following tables summarize key quantitative data for representative phthalazine derivatives.
Table 1: Synthesis Yields of Key Phthalazine Intermediates and Hydralazine
| Compound | Starting Material | Reagents | Typical Yield (%) |
| Phthalazin-1(2H)-one | Phthalic anhydride | Hydrazine hydrate, Acetic acid | 85-95 |
| 1-Chlorophthalazine | Phthalazin-1(2H)-one | POCl₃ | 70-85 |
| Hydralazine | 1-Chlorophthalazine | Hydrazine hydrate, Ethanol | 60-75 |
Table 2: Biological Activity of Selected Phthalazine Derivatives
| Compound | Target | Biological Activity | IC₅₀ / EC₅₀ |
| Hydralazine | Arteriolar smooth muscle | Vasodilation | Varies by tissue |
| Azelastine | H1 histamine receptor | Antihistamine | ~2-5 nM |
| Olaparib | PARP-1/2 | DNA repair inhibition | PARP-1: ~5 nM, PARP-2: ~1 nM |
| Vatalanib | VEGFR-2 | Kinase inhibition | ~37 nM |
Conclusion and Future Perspectives
The history of phthalazine derivatives is a testament to the power of chemical synthesis and the occasional role of serendipity in drug discovery. From its humble beginnings as a laboratory curiosity, the phthalazine core has become a cornerstone of modern medicinal chemistry. The journey from the broad-acting vasodilator hydralazine to the highly specific targeted therapy olaparib illustrates the evolution of drug design principles over the past century.
The inherent versatility of the phthalazine scaffold ensures its continued relevance in the search for new therapeutic agents. Future research will likely focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new biological targets for phthalazine-based compounds remains a fertile ground for discovery, promising to further expand the therapeutic utility of this remarkable class of molecules. As our understanding of disease biology deepens, the phthalazine core is poised to remain a valuable tool in the hands of medicinal chemists for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 9. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. chemimpex.com [chemimpex.com]
- 13. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Technical Guide: 1-(Thietan-3-yl)phthalazine and the Broader Landscape of Phthalazine Derivatives
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information regarding the physicochemical properties, experimental protocols, and biological activity of 1-(Thietan-3-yl)phthalazine (CAS Number: 17998-12-8). This guide presents the available data for this specific compound and provides a broader technical overview of the phthalazine chemical class to which it belongs, drawing on extensive research into its derivatives.
Introduction to this compound
| Parameter | Data |
| CAS Number | 17998-12-8 |
| Molecular Formula | C₁₁H₁₀N₂S |
| Synonyms | 1-(3-Thietanyl)phthalazine, 3-(1-Phthalazinyl)thietane |
The Phthalazine Scaffold: A Privileged Structure in Medicinal Chemistry
Phthalazine is a nitrogen-containing heterocyclic compound that has garnered significant attention from medicinal chemists. Its versatile structure serves as a valuable pharmacophore, which is a key structural component responsible for a drug's biological activity.[1][2] Phthalazine derivatives have been extensively studied and have shown a wide spectrum of pharmacological activities.[1][2][3]
The interest in phthalazine derivatives stems from their diverse therapeutic applications, including their use as anticonvulsants, cardiotonic agents, and antihypertensives.[4] Furthermore, many compounds containing the phthalazine nucleus have been investigated for their potential as antitumor, antidiabetic, anti-inflammatory, antimicrobial, and antioxidant agents.[4]
Biological Activities of Phthalazine Derivatives
Research has demonstrated that modifications to the phthalazine core can lead to compounds with a variety of biological effects.
Anticancer Activity
Numerous phthalazine derivatives have been synthesized and evaluated for their potential as anticancer agents.[5] Some of these compounds exhibit their effects by inhibiting key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5] For instance, certain novel phthalazine-based derivatives have shown potent cytotoxicity against cancer cell lines like HCT-116 through the induction of apoptosis and inhibition of VEGFR2.[6]
Antimicrobial Activity
The phthalazine scaffold is also a promising starting point for the development of new antimicrobial agents.[2]
Other Therapeutic Areas
Beyond cancer and infectious diseases, phthalazine derivatives have been explored for a range of other therapeutic applications. These include their potential as anti-inflammatory, anticonvulsant, and vasorelaxant agents.[2][3]
General Synthesis Strategies for Phthalazine Derivatives
The synthesis of the phthalazine core and its derivatives can be achieved through various chemical reactions. A common and foundational method involves the condensation of o-disubstituted benzenes, such as 1,2-diacylbenzenes, with hydrazine or its derivatives.[7]
A general workflow for the synthesis of many phthalazine derivatives can be conceptualized as follows:
Figure 1. A generalized synthetic workflow for phthalazine derivatives.
Detailed experimental protocols for the synthesis of specific phthalazine derivatives often involve multi-step reactions. For example, the preparation of certain derivatives might start with the reaction of a substituted phthalic anhydride with hydrazine hydrate to form a phthalazinone, which is then further modified.[4] Other approaches may involve the use of ultrasonic irradiation as an environmentally friendly method for synthesizing related heterocyclic systems.[8] The specific reagents and reaction conditions can be tailored to achieve the desired substitutions on the phthalazine ring.[6][9]
Conclusion
While specific, in-depth technical data for this compound (CAS 17998-12-8) is not currently available in the public scientific literature, the broader class of phthalazine derivatives represents a rich and active area of research in medicinal chemistry. The phthalazine scaffold has proven to be a versatile platform for the development of compounds with a wide array of biological activities. Further research into specific derivatives like this compound may reveal novel therapeutic properties, contributing to the expanding landscape of phthalazine-based pharmaceuticals. Researchers interested in this specific compound may need to rely on custom synthesis and in-house experimental evaluation to determine its properties and potential applications.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.org [mdpi.org]
- 8. researchgate.net [researchgate.net]
- 9. fayoum.edu.eg [fayoum.edu.eg]
Theoretical and Computational Insights into Phthalazine Derivatives as Potent Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide focuses on the theoretical and computational exploration of phthalazine derivatives, with a particular emphasis on their role as anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[4][5] Consequently, the inhibition of VEGFR-2 kinase is a well-established strategy in cancer therapy.[4][5] Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools in the rational design and optimization of novel phthalazine-based VEGFR-2 inhibitors.[6][7] This guide provides an in-depth overview of the synthesis, computational analysis, and biological evaluation of this promising class of compounds.
Synthesis of Phthalazine Derivatives
The synthesis of phthalazine derivatives typically involves the construction of the core phthalazine ring system followed by the introduction of various substituents to modulate their biological activity. A common synthetic strategy begins with the cyclization of an appropriate ortho-substituted benzoic acid derivative with hydrazine hydrate to form a phthalazinone intermediate.[8][9] This intermediate can then be chlorinated using reagents like phosphorus oxychloride to yield a 1-chlorophthalazine, which serves as a versatile precursor for introducing a wide range of substituents at the C1 position through nucleophilic substitution reactions.[8]
A generalized workflow for the synthesis of 1-substituted phthalazine derivatives is depicted below:
Computational Studies: Unraveling the Mechanism of Action
Computational studies, particularly molecular docking, have been instrumental in elucidating the binding modes of phthalazine derivatives within the ATP-binding site of VEGFR-2. These studies help in understanding the structure-activity relationships and guide the design of more potent inhibitors.
Docking simulations typically reveal that the phthalazine scaffold occupies the hydrophobic region of the kinase domain.[10] Key interactions often involve the formation of hydrogen bonds between the phthalazine nitrogen atoms or substituents and critical amino acid residues in the hinge region of the enzyme, such as Cys919.[10] The substituents at the C1 and C4 positions of the phthalazine ring project into adjacent hydrophobic pockets, and modifications to these groups can significantly impact binding affinity and selectivity.[10]
Quantitative Data from Computational and In Vitro Studies
The following table summarizes key quantitative data for a selection of phthalazine derivatives investigated as VEGFR-2 inhibitors.
| Compound ID | Target | IC50 (µM) | GI50 (µM) | Binding Energy (kcal/mol) | Key Interacting Residues |
| 6b | VEGFR-2 | - | 0.15 - 8.41 | - | - |
| 6e | VEGFR-2 | - | 0.15 - 8.41 | - | - |
| 7b | VEGFR-2 | - | 0.15 - 8.41 | - | - |
| 12b | VEGFR-2 | 2.7 | - | - | - |
| 12c | VEGFR-2 | 4.4 | - | - | - |
| 13c | VEGFR-2 | 2.5 | 0.15 - 8.41 | -10.66 | - |
| Compound 12b | VEGFR-2 | 17.8 | - | - | Key interactive amino acids |
| Sorafenib (Reference) | VEGFR-2 | 32.1 | 2.93 | - | - |
| Compound 4a | VEGFR-2 | - | - | -95.86 | Cys919, Glu883, Asp1044 |
Data compiled from multiple sources.[8][10][11] Note that binding energy values may be reported from different software and scoring functions.
Biological Evaluation
The anticancer potential of phthalazine derivatives is typically assessed through a series of in vitro assays.
VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key metric for potency.
Cell-Based Proliferation Assays
The antiproliferative activity of these compounds is evaluated against a panel of human cancer cell lines. The NCI-60 cell line screen is a common platform for this purpose.[4] The GI50 (50% growth inhibition) value is determined to assess the cytostatic or cytotoxic effects of the compounds.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by these compounds, studies on apoptosis and cell cycle progression are conducted. Phthalazine derivatives have been shown to induce apoptosis and cause cell cycle arrest at different phases, such as the S phase.[11]
Experimental Protocols
General Procedure for the Synthesis of 1-Chlorophthalazines
A mixture of the corresponding phthalazinone and phosphorus oxychloride is heated at reflux for a specified period.[8] After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base. The resulting precipitate is filtered, washed with water, and dried to afford the 1-chlorophthalazine derivative.
General Procedure for the Synthesis of 1-Substituted Phthalazines (via Nucleophilic Substitution)
To a solution of 1-chlorophthalazine in a suitable solvent (e.g., ethanol, acetonitrile), the appropriate nucleophile (e.g., a substituted amine or phenol) is added.[8] The reaction mixture is then heated at reflux until the completion of the reaction, as monitored by thin-layer chromatography. The solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired 1-substituted phthalazine derivative.
VEGFR-2 Kinase Assay Protocol
The inhibitory activity against VEGFR-2 tyrosine kinase is typically determined using a kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence and absence of the test compound. The amount of phosphorylated substrate is quantified, often using a luminescence or fluorescence-based detection method. The IC50 values are then calculated from the dose-response curves.
Signaling Pathway
The inhibition of VEGFR-2 by phthalazine derivatives disrupts the downstream signaling cascade that promotes angiogenesis, cell proliferation, and survival.
The phthalazine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The integration of theoretical and computational studies with traditional synthetic and biological approaches has significantly accelerated the discovery and optimization of potent VEGFR-2 inhibitors. The insights gained from molecular modeling have provided a rational basis for the design of new derivatives with improved efficacy and pharmacokinetic profiles. Further exploration of the vast chemical space around the phthalazine core is warranted to unlock the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 5. ajchem-b.com [ajchem-b.com]
- 6. wjpr.net [wjpr.net]
- 7. [PDF] QSAR and Molecular Docking of Phthalazine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fayoum.edu.eg [fayoum.edu.eg]
- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Experimental Data for 1-(Thietan-3-yl)phthalazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic characterization of the novel heterocyclic compound, 1-(Thietan-3-yl)phthalazine. Due to the limited availability of published experimental data for this specific molecule, this document provides a predictive overview based on the known spectroscopic behaviors of its constituent chemical moieties: the phthalazine ring system and the thietane ring. The information herein is intended to serve as a foundational guide for researchers undertaking the synthesis and characterization of this compound.
Predicted Spectroscopic Data
The structural components of this compound, a phthalazine ring linked to a thietane moiety at the 3-position, suggest characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalazine ring, typically in the downfield region (δ 7.5-9.0 ppm). The protons of the thietane ring will appear more upfield. The methine proton at the point of attachment to the phthalazine ring is anticipated to be a multiplet, while the methylene protons of the thietane ring will likely present as complex multiplets due to coupling.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the phthalazine ring in the range of δ 120-150 ppm. The carbons of the thietane ring will be observed at higher field strengths.
Infrared (IR) Spectroscopy:
The IR spectrum is predicted to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations from the aromatic and aliphatic portions, C=N and C=C stretching vibrations from the phthalazine ring, and C-S stretching from the thietane ring.
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₀N₂S), which is 202.28 g/mol [1]. Fragmentation patterns would likely involve cleavage of the thietane ring and fragmentation of the phthalazine system.
General Experimental Protocols
While specific protocols for this compound are not published, the following represents a standard workflow for the spectroscopic analysis of a novel organic compound.
General Spectroscopic Analysis Workflow
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
Hypothetical Synthesis and Characterization Pathway
The synthesis of novel phthalazine derivatives often involves the reaction of a substituted phthalic anhydride or related precursor with hydrazine, followed by functionalization[2]. A plausible synthetic route to this compound could involve the coupling of a halogenated phthalazine with a suitable thietane derivative.
Logical Flow for Synthesis and Confirmation
Caption: A logical pathway for the synthesis and structural confirmation of this compound.
This document serves as a predictive guide and framework for researchers interested in this compound. The generation of experimental data will be crucial for confirming these predictions and fully elucidating the chemical properties of this compound.
References
Unveiling the Therapeutic Potential of 1-(Thietan-3-yl)phthalazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities with high therapeutic potential and well-defined mechanisms of action. Within this context, heterocyclic compounds, particularly those containing the phthalazine scaffold, have garnered significant attention due to their diverse pharmacological activities. This technical guide focuses on the potential therapeutic targets of a specific, yet under-characterized molecule: 1-(Thietan-3-yl)phthalazine. While direct experimental data for this compound is not publicly available, this document will extrapolate potential targets and signaling pathways based on the well-established activities of structurally related phthalazine derivatives. The primary aim is to provide a foundational resource for researchers interested in exploring the therapeutic utility of this compound.
Introduction to the Phthalazine Scaffold
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have been extensively investigated for their medicinal properties. The phthalazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Various derivatives have been developed and investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[1] A recurring theme in the pharmacology of phthalazine derivatives is their activity as kinase inhibitors, particularly in the context of cancer therapy.
Postulated Therapeutic Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Based on extensive research into the bioactivity of 1-substituted phthalazine analogs, a primary and highly plausible therapeutic target for this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] VEGFR-2 is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels. In the context of cancer, pathological angiogenesis is a critical step for tumor growth, invasion, and metastasis. By inhibiting VEGFR-2, the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival can be blocked, effectively starving the tumor of its blood supply.
Numerous studies have demonstrated that the introduction of various substituents at the 1-position of the phthalazine core can lead to potent VEGFR-2 inhibitory activity.[2] The thietan-3-yl group in the compound of interest is a sulfur-containing four-membered heterocycle. While direct structure-activity relationship (SAR) data for this specific substitution is unavailable, the presence of a heterocyclic ring at this position is a common feature in many kinase inhibitors.
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization of the receptor and the subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration. The proposed mechanism of action for this compound, as a putative VEGFR-2 inhibitor, would be to block this initial phosphorylation step, thereby abrogating the downstream signaling events.
Caption: Proposed inhibitory action of this compound on the VEGFR-2 signaling pathway.
Quantitative Data on Related Phthalazine Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the in vitro activity of several 1-substituted phthalazine derivatives against VEGFR-2, illustrating the potential potency of this class of compounds. This data is provided to give researchers a benchmark for potential efficacy.
| Compound ID | 1-Position Substituent | Assay Type | Target | IC50 (µM) | Reference |
| 12b | Biarylurea | Kinase Assay | VEGFR-2 | 4.4 | [4] |
| 12c | Biarylurea | Kinase Assay | VEGFR-2 | 2.7 | [4] |
| 13c | Biarylurea | Kinase Assay | VEGFR-2 | 2.5 | [4] |
| Sorafenib | (Reference Compound) | Kinase Assay | VEGFR-2 | 0.09 | (Literature) |
Experimental Protocols for Target Validation
To investigate the potential therapeutic action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols that could be adapted to study this specific compound.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of the compound on the enzymatic activity of VEGFR-2.
Objective: To determine the IC50 value of this compound against VEGFR-2.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of the compound on the proliferation of endothelial cells, which is a downstream consequence of VEGFR-2 signaling.
Objective: To evaluate the anti-proliferative activity of this compound in a relevant cell line.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis.
-
Reagents and Materials: HUVECs, cell culture medium (e.g., EGM-2), fetal bovine serum (FBS), VEGF, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure: a. Seed HUVECs in a 96-well plate and allow them to adhere overnight. b. Starve the cells in a low-serum medium for several hours. c. Treat the cells with a serial dilution of this compound for a specified pre-incubation period. d. Stimulate the cells with VEGF to induce proliferation. e. Incubate for a period of 48-72 hours. f. Measure cell viability using the chosen reagent and a plate reader.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by plotting cell viability against the compound concentration.
Conclusion and Future Directions
While this compound remains a molecule with uncharacterized biological activity, the extensive research on the phthalazine scaffold strongly suggests its potential as a therapeutic agent, particularly as a VEGFR-2 inhibitor for anti-cancer applications. The information presented in this guide provides a solid foundation for initiating a research program to explore this potential. Future work should focus on the chemical synthesis of this compound, followed by a systematic evaluation of its in vitro and in vivo activity using the experimental frameworks outlined above. Such studies will be crucial in determining if this compound holds promise as a novel drug candidate.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detailed Synthesis Protocol for 1-(Thietan-3-yl)phthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Thietan-3-yl)phthalazine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is accomplished through a three-stage process commencing with the preparation of 1-chlorophthalazine from phthalazinone. Subsequently, a thietan-3-yl Grignard reagent is synthesized from 3-bromothietane, which is itself prepared from commercially available thietan-3-one. The final product is obtained via a Kumada cross-coupling reaction between 1-chlorophthalazine and the thietan-3-yl Grignard reagent. This document outlines the detailed experimental procedures, necessary reagents and equipment, and methods for purification and characterization of the synthesized compounds.
Introduction
Phthalazine derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The phthalazine scaffold is a key component in several approved drugs and clinical candidates, exhibiting properties such as vasodilation, antihypertension, and anticancer activity.[2][3] The introduction of various substituents onto the phthalazine core allows for the fine-tuning of its biological profile.
The thietane moiety, a four-membered sulfur-containing heterocycle, is increasingly being recognized as a valuable building block in drug design. Its unique conformational properties and ability to act as a bioisostere for other functional groups can lead to improved metabolic stability, solubility, and target engagement.
This application note details a robust synthetic route to this compound, a molecule that combines these two important pharmacophores. The described protocol is intended to be a reliable guide for researchers in academic and industrial settings.
Overall Reaction Scheme
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 1-Chlorophthalazine
1-Chlorophthalazine is prepared from phthalazin-1(2H)-one (phthalazinone) by reaction with phosphorus oxychloride (POCl₃).[4]
Materials and Equipment:
-
Phthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ethyl acetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirrer
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, suspend phthalazin-1(2H)-one (1 equivalent) in toluene.
-
Slowly add phosphorus oxychloride (3-5 equivalents) to the suspension with stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-chlorophthalazine.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Stage 2: Synthesis of Thietan-3-ylmagnesium Bromide
This stage involves a three-step synthesis starting from thietan-3-one.
Step 2a: Synthesis of 3-Hydroxythietane
Materials and Equipment:
-
Thietan-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve thietan-3-one (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-hydroxythietane, which can be used in the next step without further purification.
Step 2b: Synthesis of 3-Bromothietane
Materials and Equipment:
-
3-Hydroxythietane
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 3-hydroxythietane (1 equivalent) in anhydrous diethyl ether in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise from an addition funnel to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto ice.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (caution: 3-bromothietane is volatile) to obtain the product.
Step 2c: Synthesis of Thietan-3-ylmagnesium Bromide
Materials and Equipment:
-
3-Bromothietane
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer
Procedure:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 3-bromothietane (1 equivalent) in anhydrous THF via the dropping funnel to initiate the Grignard reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has initiated, add the remaining 3-bromothietane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of thietan-3-ylmagnesium bromide is used directly in the next stage.
Stage 3: Kumada Coupling for the Synthesis of this compound
This final stage involves the palladium-catalyzed cross-coupling of 1-chlorophthalazine with the freshly prepared thietan-3-ylmagnesium bromide.[5][6]
Materials and Equipment:
-
1-Chlorophthalazine
-
Thietan-3-ylmagnesium bromide solution in THF
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1-chlorophthalazine (1 equivalent) and Pd(dppf)Cl₂ (0.05 equivalents) in anhydrous THF.
-
To this stirred solution, add the freshly prepared thietan-3-ylmagnesium bromide solution (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-Chlorophthalazine | C₈H₅ClN₂ | 164.60 | White to off-white solid |
| 3-Hydroxythietane | C₃H₆OS | 90.14 | Colorless oil |
| 3-Bromothietane | C₃H₅BrS | 153.04 | Colorless to pale yellow liquid |
| This compound | C₁₁H₁₀N₂S | 202.28 | Expected to be a solid |
Characterization Data (Predicted)
Upon successful synthesis, the final product, this compound, should be characterized by standard analytical techniques. Expected data are as follows:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): Signals corresponding to the phthalazine aromatic protons (multiplets in the range of 7.5-9.5 ppm) and the thietane ring protons (a multiplet for the CH group and two multiplets for the CH₂ groups, likely in the range of 3.0-4.5 ppm).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): Resonances for the aromatic carbons of the phthalazine ring and the aliphatic carbons of the thietane ring.
-
Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₀N₂S [M+H]⁺: 203.06.
Visualization of Experimental Workflow
Figure 2: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride and phosphorus tribromide are corrosive and react violently with water. Handle with extreme care.
-
Grignard reagents are highly reactive and flammable. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
Diethyl ether and THF are highly flammable solvents. Avoid open flames and sparks.
This detailed protocol provides a comprehensive guide for the successful synthesis and characterization of this compound. The modular nature of this synthetic route may also allow for the preparation of a variety of substituted analogues for further investigation in drug discovery programs.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Kumada Coupling [organic-chemistry.org]
Application of 1-(Thietan-3-yl)phthalazine in Cancer Cell Lines: A Review of Available Data
A comprehensive search of scientific literature and databases reveals no specific information on the application of 1-(Thietan-3-yl)phthalazine in cancer cell lines. To date, there are no publicly available studies detailing its synthesis, biological evaluation, or mechanism of action in the context of cancer research.
While data on the specific compound "this compound" is not available, the broader class of phthalazine derivatives has been extensively investigated for its potential as anticancer agents. These studies provide a general context for the potential, albeit unproven, application of novel phthalazine compounds in oncology.
General Anticancer Properties of Phthalazine Derivatives
Phthalazine derivatives have demonstrated significant cytotoxic and antiproliferative activities across a variety of cancer cell lines. The core structure of phthalazine serves as a versatile scaffold for the development of targeted cancer therapies. The anticancer effects of these derivatives are often attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.
Targeted Signaling Pathways
Research has shown that many phthalazine derivatives exert their anticancer effects by targeting specific protein kinases. Two of the most notable targets are:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a common mechanism for phthalazine-based anticancer agents. By blocking this pathway, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth.[1][2][3][4][5]
-
Epidermal Growth Factor Receptor (EGFR): Several phthalazine derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers.[6] Inhibition of EGFR can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6]
The general mechanism of action for many kinase-inhibiting phthalazine derivatives is illustrated in the following diagram:
Caption: General signaling pathway inhibited by some phthalazine derivatives.
Summary of Activities of Various Phthalazine Derivatives
To provide a perspective on the potential of this class of compounds, the following table summarizes the in vitro activities of several reported phthalazine derivatives against various cancer cell lines. It is crucial to note that these data do not pertain to this compound.
| Compound Class | Cancer Cell Line(s) | IC50 / GI50 Values (µM) | Targeted Pathway(s) | Reference(s) |
| Biarylurea Phthalazines | NCI-60 Panel | 0.15 - 8.41 | VEGFR-2 | [2] |
| 4-Benzyl-phthalazin-1-one Derivatives | MCF-7, MDA-MB-231 | 0.57 - 2.1 | EGFR | [6] |
| 1,2,4-Triazolo[3,4-a]phthalazines | MGC-803, EC-9706, HeLa, MCF-7 | 2.0 - 4.5 | Apoptosis Induction, Cell Cycle Arrest | [7][8] |
| 3-(4-Benzyl-1-oxophthalazin-2(1H)-yl) propanoate Derivatives | HCT-116 | 0.32 - 1.58 | VEGFR-2, Apoptosis Induction | [4] |
| 1-Substituted-4-phenylphthalazines | HepG2, MCF-7 | 0.09 - 0.18 | VEGFR-2 | [3] |
Experimental Protocols for Evaluating Novel Phthalazine Derivatives
While specific protocols for this compound are unavailable, the following are general experimental methodologies commonly used to assess the anticancer potential of new phthalazine compounds, based on published literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., a novel phthalazine derivative) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[3][7][9]
Caption: A typical workflow for an MTT cytotoxicity assay.
Kinase Inhibition Assay
To determine if a phthalazine derivative inhibits a specific kinase like VEGFR-2 or EGFR, an in vitro enzymatic assay is performed.
-
Assay Setup: The kinase, substrate, and ATP are combined in a buffer system.
-
Compound Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified, often using luminescence or fluorescence-based methods.
-
IC50 Calculation: The concentration of the compound required to inhibit 50% of the kinase activity is determined.[3][6]
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to assess how a compound affects cell death and cell cycle progression.
-
Cell Treatment: Cancer cells are treated with the phthalazine derivative for a defined period.
-
Cell Staining:
-
For Apoptosis: Cells are stained with Annexin V (to detect early apoptosis) and a viability dye like Propidium Iodide (PI) (to detect late apoptosis/necrosis).
-
For Cell Cycle: Cells are fixed and stained with a DNA-binding dye (e.g., PI) to quantify DNA content.
-
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of cells in different stages of apoptosis or the cell cycle (G1, S, G2/M phases).[7][8]
Conclusion
At present, there is a significant gap in the scientific literature regarding the specific compound this compound and its potential applications in cancer research. The information provided here on the broader class of phthalazine derivatives offers a foundational understanding of their general anticancer properties and the experimental approaches used for their evaluation. Further research, including synthesis and comprehensive biological screening, would be necessary to determine if this compound possesses any anticancer activity and to elucidate its potential mechanism of action. Researchers and drug development professionals interested in this specific compound would need to initiate novel research to generate the data required for detailed application notes and protocols.
References
- 1. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-(Thietan-3-yl)phthalazine as a Potential VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hypothetical compound 1-(Thietan-3-yl)phthalazine as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The protocols detailed below are essential for evaluating its efficacy and mechanism of action in preclinical studies.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1][2][3][4] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor growth, invasion, and metastasis by promoting tumor neovascularization.[4][5][6] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.[6][7] Phthalazine derivatives have emerged as a promising class of compounds with potent VEGFR-2 inhibitory activity.[8][9][10] This document focuses on the evaluation of this compound, a novel phthalazine derivative, as a potential VEGFR-2 inhibitor.
Mechanism of Action
VEGF-A, a key ligand, binds to the extracellular domain of VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[2][11] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability.[2] this compound is hypothesized to act as a Type I inhibitor, competing with ATP for binding to the ATP-binding site in the catalytic domain of VEGFR-2, thereby preventing its phosphorylation and subsequent activation of downstream signaling.[7]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, providing a framework for the expected results from experimental evaluation.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | 15 |
| Sunitinib (Reference) | VEGFR-2 | 10 |
| Sorafenib (Reference) | VEGFR-2 | 25 |
Table 2: Cellular Anti-Proliferative Activity
| Cell Line | Compound | GI50 (µM) |
| HUVEC | This compound | 0.5 |
| HUVEC | Sunitinib (Reference) | 0.3 |
| MCF-7 | This compound | 1.2 |
| MCF-7 | Sorafenib (Reference) | 1.5 |
Table 3: In Vivo Xenograft Model Efficacy
| Treatment Group | Animal Model | Tumor Growth Inhibition (%) |
| Vehicle Control | BALB/c nude | 0 |
| This compound | BALB/c nude | 65 |
| Sunitinib (Reference) | BALB/c nude | 70 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.
VEGFR-2 Kinase Assay Protocol
This assay determines the direct inhibitory effect of this compound on VEGFR-2 kinase activity.[5][12][13]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (and reference compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound and reference inhibitors in DMSO.
-
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing kinase buffer, 10 µM ATP, and 0.2 mg/mL Poly(Glu, Tyr) substrate.
-
Add 10 µL of the master mix to each well.
-
Add 12.5 µL of recombinant VEGFR-2 enzyme (e.g., 10 ng/µL) in kinase buffer to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay) Protocol
This assay assesses the effect of this compound on the proliferation of endothelial and cancer cells.[14]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cancer cell lines (e.g., MCF-7, MDA-MB-231).[14]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound (and reference compounds) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound or a reference compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Western Blot Analysis for VEGFR-2 Phosphorylation
This protocol is used to determine if this compound inhibits VEGF-induced VEGFR-2 phosphorylation in a cellular context.[15][16][17]
Materials:
-
HUVEC or other suitable cells expressing VEGFR-2.
-
Serum-free medium.
-
VEGF-A ligand.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed HUVEC in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total VEGFR-2 and β-actin as loading controls.
Visualizations
The following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflows.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Kinase Assay Workflow.
Caption: Western Blot Workflow for pVEGFR-2.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGFA-VEGFR2 signaling (WP3888) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. dovepress.com [dovepress.com]
- 14. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.10. Western Blot Analysis of VEGFR2 Phosphorylation [bio-protocol.org]
- 16. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 17. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of 1-(Thietan-3-yl)phthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] These compounds have been shown to exert their effects through various mechanisms, most notably the inhibition of key signaling pathways involved in tumor growth, angiogenesis, and cell survival.[1][2][5] This document provides a detailed experimental design for the preclinical evaluation of a novel phthalazine derivative, 1-(Thietan-3-yl)phthalazine, as a potential anticancer agent. The proposed studies are based on the established mechanisms of action of similar phthalazine compounds, focusing on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).
In Vitro Efficacy Studies
Cell Viability Assays
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Sorafenib) IC50 (µM) |
| HCT-116 | [Insert Data] | [Insert Data] |
| MDA-MB-231 | [Insert Data] | [Insert Data] |
| A549 | [Insert Data] | [Insert Data] |
Apoptosis and Cell Cycle Analysis
Objective: To investigate the mechanism of cell death induced by this compound.
Protocol: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in PBS containing RNase A and PI.
-
Flow Cytometry: Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.
Data Presentation:
| Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
In Vivo Efficacy Studies
Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound at different doses, positive control).
-
Drug Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | [Insert Data] | N/A | [Insert Data] |
| This compound (Low Dose) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (High Dose) | [Insert Data] | [Insert Data] | [Insert Data] |
| Positive Control | [Insert Data] | [Insert Data] | [Insert Data] |
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Protocol:
-
Animal Dosing: Administer a single dose of this compound to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | [Insert Data] | [Insert Data] |
| Tmax (h) | N/A | [Insert Data] |
| AUC (0-t) (ng*h/mL) | [Insert Data] | [Insert Data] |
| Half-life (t1/2) (h) | [Insert Data] | [Insert Data] |
| Bioavailability (%) | N/A | [Insert Data] |
Toxicology Studies
Objective: To assess the safety profile of this compound.
Protocol: Acute Toxicity Study
-
Dose Administration: Administer single, escalating doses of this compound to rodents.
-
Observation: Monitor animals for signs of toxicity and mortality for up to 14 days.
-
LD50 Determination: Determine the median lethal dose (LD50).
-
Histopathology: Perform gross necropsy and histopathological examination of major organs.
Protocol: Repeated-Dose Toxicity Study
-
Daily Dosing: Administer daily doses of this compound for a specified period (e.g., 28 days).
-
Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.
-
Clinical Pathology: Perform hematology and clinical chemistry analysis at the end of the study.
-
Histopathology: Conduct comprehensive histopathological examination of organs.
Data Presentation:
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Body Weight Change (%) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Key Hematology Marker 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Key Clinical Chemistry Marker 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Histopathological Findings | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Caption: VEGFR2 Signaling Pathway Inhibition.
Caption: EGFR Signaling Pathway Inhibition.
Caption: Preclinical Experimental Workflow.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 1-(Thietan-3-yl)phthalazine
Introduction
1-(Thietan-3-yl)phthalazine is a heterocyclic compound featuring a phthalazine core linked to a thietane ring (CAS No. 17998-12-8).[1] As with many novel small molecules in drug development, robust and reliable analytical methods are required for its quantification in both bulk drug substance and biological matrices. Phthalazine derivatives are known to possess a wide range of biological activities, making their accurate measurement critical for pharmacokinetic, toxicokinetic, and quality control studies.[2]
This document outlines two distinct, validated analytical methods for the quantification of this compound:
-
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the analysis of the drug substance and formulated products. This method is suitable for determining purity and quantifying higher concentration samples.
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the trace-level quantification in human plasma. This ultra-sensitive method is ideal for pharmacokinetic studies.[3][4]
Method A: HPLC-UV for Drug Substance
Principle
This method employs reverse-phase high-performance liquid chromatography (HPLC) to separate this compound from potential impurities. The molecule's chromophoric phthalazine ring allows for sensitive detection using a UV detector. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. The UV spectra of phthalazine derivatives typically show strong absorbance, enabling reliable measurement.[5]
Experimental Protocol
2.2.1 Instrumentation and Materials
-
HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound (≥99.5% purity).
-
Acetonitrile (HPLC Grade).
-
Formic Acid (LC-MS Grade).
-
Ultrapure Water (18.2 MΩ·cm).
2.2.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
2.2.3 Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with A and B |
| Gradient Program | 0-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 15 minutes |
2.2.4 Data Analysis Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Perform a linear regression analysis. The concentration of the analyte in unknown samples is calculated using the resulting regression equation.
Data Summary
Table 1: Method A - Linearity and Range
| Parameter | Result |
|---|---|
| Linear Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45872x + 1234 |
Table 2: Method A - Precision and Accuracy
| QC Level | Conc. (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
|---|---|---|---|---|
| Low (LQC) | 3 | ≤ 2.0% | ≤ 3.0% | ± 5.0% |
| Medium (MQC) | 75 | ≤ 1.5% | ≤ 2.5% | ± 3.0% |
| High (HQC) | 150 | ≤ 1.5% | ≤ 2.0% | ± 3.0% |
Method B: LC-MS/MS for Quantification in Human Plasma
Principle
This method provides high sensitivity and selectivity for quantifying this compound in a complex biological matrix like human plasma. After extraction from the plasma, the analyte is separated using Ultra-High-Performance Liquid Chromatography (UPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[3][4] A stable isotope-labeled internal standard (SIL-IS) is used to ensure high accuracy and precision.
Experimental Protocol
3.2.1 Instrumentation and Materials
-
UPLC System coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]
-
Internal Standard (IS): this compound-d4 (or other suitable analogue).
-
Human Plasma (K2-EDTA).
-
Acetonitrile (LC-MS Grade) with 0.1% Formic Acid.
-
Methanol (LC-MS Grade).
-
Protein Precipitation Agent: Acetonitrile containing the Internal Standard (e.g., 50 ng/mL).
3.2.2 Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold protein precipitation agent (Acetonitrile with IS).
-
Vortex for 1 minute to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
3.2.3 UPLC and MS/MS Conditions
| Parameter | Condition |
| Column | C18 UPLC (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | m/z 203.1 > 131.1 (Hypothetical) |
| MRM Transition (IS) | m/z 207.1 > 135.1 (Hypothetical) |
| Dwell Time | 100 ms |
3.2.4 Data Analysis Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated using weighted (1/x²) linear regression.
Data Summary
Table 3: Method B - Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 0.1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Regression | Weighted Linear (1/x²) |
Table 4: Method B - Plasma Matrix Effects
| QC Level | Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low (LQC) | 0.3 | 91.5 | 94.2 |
| High (HQC) | 150 | 93.8 | 96.1 |
Visualized Workflows
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for LC-MS/MS Bioanalysis.
References
- 1. Page loading... [guidechem.com]
- 2. jocpr.com [jocpr.com]
- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri [digitalcommons.unmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Biological Activity of 1-(Thietan-3-yl)phthalazine
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of the novel compound, 1-(Thietan-3-yl)phthalazine. The protocols focus on primary screening assays to determine cytotoxic effects and potential kinase inhibition, which are common activities of phthalazine derivatives.[1][2][3][4][5][6]
1. Overview of Potential Activities
Phthalazine derivatives have been reported to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[1][2][3][4][5] A common mechanism of action for anticancer phthalazines is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[1][3][5] Therefore, the initial assessment of this compound should focus on its cytotoxic effects on cancer cell lines and its ability to inhibit VEGFR-2. Further investigations could explore other potential activities like antimicrobial or anti-inflammatory effects.[6][7]
2. Experimental Workflow
The following diagram outlines a suggested experimental workflow for the initial characterization of this compound's biological activity.
Caption: Experimental workflow for the biological evaluation of this compound.
3. Data Presentation
Quantitative data from the primary screening and kinase inhibition assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | Data |
| HepG2 | Hepatocellular Carcinoma | Data |
| MCF-7 | Breast Adenocarcinoma | Data |
| Control Drug | e.g., Doxorubicin | Data |
Table 2: In Vitro VEGFR-2 Kinase Inhibition
| Compound | VEGFR-2 Inhibition (%) at 10 µM | IC50 (µM) |
| This compound | Data | Data |
| Control Inhibitor | e.g., Sorafenib | Data |
4. Experimental Protocols
4.1. Cell Viability (MTT) Assay
This protocol is adapted from methodologies described for other phthalazine derivatives.[1][2][3]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
4.2. In Vitro VEGFR-2 Kinase Assay
This protocol is based on commercially available VEGFR-2 kinase assay kits and methods described for similar compounds.[1][3]
Objective: To determine the inhibitory activity of this compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
DMSO
-
Control inhibitor (e.g., Sorafenib)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of this compound and the control inhibitor in DMSO.
-
Prepare serial dilutions in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the following in order:
-
Kinase buffer
-
Diluted this compound or control inhibitor
-
VEGFR-2 kinase and substrate mixture
-
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
5. Signaling Pathway
The following diagram illustrates the simplified signaling pathway of VEGFR-2, a likely target for phthalazine derivatives.
Caption: Simplified VEGFR-2 signaling pathway and potential point of inhibition.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iiste.org [iiste.org]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 6. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
safe handling and storage procedures for 1-(Thietan-3-yl)phthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 1-(Thietan-3-yl)phthalazine. All personnel handling this compound must be thoroughly trained in the procedures outlined below and be aware of its potential hazards.
Hazard Identification and Safety Precautions
This compound is suspected of causing genetic defects (H341).[1] Therefore, it must be handled with extreme caution to minimize exposure. The primary routes of exposure are inhalation, ingestion, and skin contact.
Signal Word: Warning
Hazard Statements:
-
H341: Suspected of causing genetic defects.[1]
Precautionary Statements:
-
P201: Obtain special instructions before use.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[1]
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE Item | Specification |
| Gloves | Nitrile rubber gloves. Inspect for tears or punctures before use. |
| Eye Protection | Chemical safety goggles. |
| Lab Coat | A buttoned lab coat must be worn. |
| Respiratory Protection | Not required for small-scale use in a well-ventilated area. For large-scale operations or in cases of poor ventilation, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Physical and Chemical Properties
Limited quantitative data is available for this compound. The following table summarizes available information and includes data for the parent compound, phthalazine, for reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂S |
| Appearance | Solid |
| Solubility | Thietane, a related compound, is poorly soluble in polar solvents and more soluble in non-polar organic solvents like hexane and benzene. |
| Reactivity | Phthalazine possesses basic properties and can form addition products with alkyl iodides. It can be oxidized by potassium permanganate and decomposed by zinc and hydrochloric acid. |
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Segregation: Store separately from incompatible materials and general laboratory reagents.
Experimental Protocols
The following is a general protocol for the handling of this compound in a laboratory setting. This protocol should be adapted to the specific requirements of the experiment.
General Handling Workflow
Caption: Workflow for handling this compound.
Weighing and Transferring
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Gather all necessary equipment: spatulas, weighing paper, and sealable containers.
-
Don the appropriate PPE as described in Section 1.1.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Avoid generating dust. If any dust is generated, gently wipe the area with a damp paper towel, which should then be disposed of as hazardous waste.
-
-
Transfer:
-
Securely close the primary container of this compound.
-
Carefully transfer the weighed compound to the reaction vessel.
-
In-Experiment Handling
-
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin and eyes.
-
Ensure all containers are clearly labeled.
Spill and Emergency Procedures
Spill Cleanup Protocol
Caption: Protocol for cleaning up spills of this compound.
-
Evacuate: Immediately evacuate the area of the spill.
-
Notify: Inform your supervisor and the Environmental Health and Safety (EHS) department.
-
PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, gently cover with a plastic-backed absorbent paper. For a liquid spill, use an inert absorbent material.
-
Cleanup: Carefully collect the spilled material and absorbent into a labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
First Aid
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If ingested: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for the disposal of mutagenic compounds. Do not dispose of this chemical down the drain or in the regular trash.
Documentation
Maintain a clear and accurate record of the acquisition, use, and disposal of this compound. This should include the date, the amount used, the purpose of use, and the name of the researcher. All safety incidents, including spills and exposures, must be documented and reported to the appropriate authorities.
References
Application Notes and Protocols for High-Throughput Screening of 1-(Thietan-3-yl)phthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2] Their versatile scaffold has made them a privileged structure in medicinal chemistry and drug discovery.[1][3] The thietane moiety, a four-membered sulfur-containing heterocycle, is an emerging pharmacophore in drug design.[4][5][6] Although less explored than its oxetane analog, the thietane ring offers unique three-dimensional geometry and can modulate physicochemical properties such as polarity and metabolic stability.[5][7]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a novel compound, 1-(Thietan-3-yl)phthalazine, as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[8][9][10]
Hypothesized Biological Target: VEGFR-2 Kinase
Several phthalazine-based compounds have been investigated as inhibitors of protein kinases, including VEGFR-2.[8][9] The incorporation of the thietane ring is hypothesized to confer novel structure-activity relationships, potentially leading to improved potency, selectivity, or pharmacokinetic properties.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival, which are critical processes in angiogenesis.
High-Throughput Screening Workflow
A fluorescence polarization (FP)-based assay is a robust and homogeneous method suitable for HTS of kinase inhibitors.[11][12] The principle involves the binding of a fluorescently labeled tracer to the kinase active site. The large size of the kinase-tracer complex results in slow tumbling and high fluorescence polarization. A competitive inhibitor, such as this compound, will displace the tracer, leading to faster tumbling of the free tracer and a decrease in fluorescence polarization.
Experimental Protocols
VEGFR-2 Fluorescence Polarization Assay
Objective: To determine the inhibitory activity of this compound against VEGFR-2 kinase using a competitive fluorescence polarization assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Fluorescently labeled tracer (e.g., a proprietary tracer from a commercial kit)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
This compound
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution series) in a 384-well source plate.
-
Prepare a 10 mM stock solution of Staurosporine in DMSO as a positive control.
-
Use DMSO alone for the negative (vehicle) control wells.
-
-
Assay Plate Preparation:
-
Transfer 100 nL of the compound dilutions, positive control, and vehicle control from the source plate to the 384-well assay plate.
-
-
Reagent Preparation and Dispensing:
-
Prepare a 2X solution of VEGFR-2 kinase and 2X ATP in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Add 5 µL of the 2X kinase/ATP solution to each well of the assay plate.
-
Add 5 µL of the 2X tracer solution to each well of the assay plate.
-
The final reaction volume will be 10 µL.
-
-
Incubation:
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Read the plate on a suitable plate reader using excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission).
-
Record the fluorescence polarization (mP) values.
-
Data Analysis:
-
Normalization:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])
-
-
IC₅₀ Determination:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).
-
Data Presentation
The following table summarizes hypothetical data for this compound and a standard inhibitor, Staurosporine, against VEGFR-2.
| Compound | IC₅₀ (nM) | Maximum Inhibition (%) |
| This compound | 150 | 98 |
| Staurosporine (Control) | 25 | 100 |
Conclusion
These application notes provide a framework for the high-throughput screening of this compound as a potential VEGFR-2 inhibitor. The described fluorescence polarization assay is a robust and efficient method for identifying and characterizing kinase inhibitors in a primary screen. Positive hits from this assay should be further validated in secondary assays, such as enzymatic activity assays and cell-based proliferation assays, to confirm their mechanism of action and cellular efficacy. The unique combination of the established phthalazine scaffold with the novel thietane moiety presents an exciting opportunity for the discovery of new therapeutic agents.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 11. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-(Thietan-3-yl)phthalazine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies, biological evaluation, and structure-activity relationship (SAR) studies of phthalazine derivatives, with a specific focus on the potential application of a 1-(Thietan-3-yl)phthalazine scaffold. The information is collated from recent studies on similar derivatives and is intended to guide the design and execution of research aimed at developing novel therapeutic agents.
Introduction: Phthalazines as Privileged Scaffolds in Drug Discovery
The phthalazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Phthalazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[1][3] Their mechanism of action often involves the inhibition of key enzymes such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), which are crucial in cancer progression.[4][5][6]
Structure-activity relationship (SAR) studies are pivotal in optimizing the therapeutic potential of phthalazine-based compounds. These studies systematically modify the core structure and its substituents to enhance potency, selectivity, and pharmacokinetic properties.[2][7] This document outlines a representative SAR study centered around a this compound core, providing detailed protocols for synthesis and biological evaluation based on established methodologies for analogous compounds.
Representative Structure-Activity Relationship (SAR) Study of this compound Derivatives
While specific SAR data for this compound is not extensively published, we can extrapolate from the broader class of 1-substituted phthalazine derivatives to propose a focused SAR campaign. The thietan moiety is a sulfur-containing four-membered ring that can serve as a hydrogen bond acceptor and introduce unique conformational constraints, making it an interesting fragment for SAR exploration.
The primary goal of this hypothetical SAR study is to explore the impact of modifications on the thietan ring and the phthalazine core on the inhibitory activity against a selected kinase target, such as VEGFR-2.
Key Modification Points for SAR Exploration:
-
A (Thietan Ring):
-
Oxidation state of the sulfur atom (sulfoxide, sulfone) to modulate polarity and hydrogen bonding capacity.
-
Substitution on the thietan ring to explore steric and electronic effects.
-
-
B (Phthalazine Core):
-
Substitution at the 4-position with various groups (e.g., alkyl, aryl, amino) to probe a key interaction pocket.
-
Introduction of substituents on the benzo portion of the phthalazine ring to modulate electronic properties and solubility.
-
A general workflow for such a study is depicted below.
Caption: A general workflow for a structure-activity relationship (SAR) study.
Quantitative Data from Analogous Phthalazine Derivatives
The following tables summarize the biological activity of various phthalazine derivatives from published studies, providing a benchmark for newly synthesized compounds.
Table 1: In Vitro Cytotoxicity of Phthalazine Derivatives against HCT-116 Colon Cancer Cells [5]
| Compound | Substitution Pattern | IC50 (µM) |
| 9c | 4-benzyl-2-(...)propanehydrazide derivative | 1.58 |
| 12b | Dipeptide derivative of 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide | 0.32 |
| 13c | Hydrazone derivative of 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazide | 0.64 |
| Sorafenib | (Reference Drug) | 3.23 |
Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Phthalazine Derivatives [5]
| Compound | % Inhibition | IC50 (nM) |
| 9c | 92.4 | 21.8 |
| 12b | 95.2 | 17.8 |
| 13c | 96.4 | 19.8 |
| Sorafenib | 94.7 | 32.1 |
Table 3: In Vitro Cytotoxicity of Phthalazinone-Dithiocarbamate Hybrids [8]
| Compound | IC50 (µM) vs. A-2780 | IC50 (µM) vs. NCI-H460 | IC50 (µM) vs. MCF-7 |
| 6a | > 50 | > 50 | > 50 |
| 7a | 10.2 | 15.1 | 12.5 |
| 8a | 5.8 | 7.2 | 6.9 |
| Cisplatin | 1.2 | 0.9 | 2.1 |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of phthalazine derivatives, adapted from the literature.
4.1. General Synthesis of 1-Substituted Phthalazine Derivatives
The synthesis of 1-substituted phthalazines typically involves a multi-step process starting from phthalic anhydride or a related precursor. A key intermediate is often a 1-chlorophthalazine, which can then undergo nucleophilic substitution with a variety of nucleophiles, including the amine of a thietane derivative.
Protocol 4.1.1: Synthesis of 1-Chlorophthalazine [9]
-
To a solution of phthalazin-1(2H)-one (1 mmol) in phosphorus oxychloride (5 mL), add a catalytic amount of dimethylformamide (DMF).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-chlorophthalazine.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.1.2: Synthesis of this compound (Representative)
-
To a solution of 1-chlorophthalazine (1 mmol) in a suitable solvent such as DMF or acetonitrile (10 mL), add 3-aminothietane hydrochloride (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (2.5 mmol).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water (30 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired this compound.
4.2. In Vitro Biological Assays
Protocol 4.2.1: MTT Cytotoxicity Assay [5][8]
-
Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Protocol 4.2.2: In Vitro VEGFR-2 Kinase Assay [5]
-
Perform the kinase assay in a 96-well plate format using a commercially available VEGFR-2 kinase assay kit (e.g., from Promega or Millipore).
-
To each well, add the VEGFR-2 enzyme, the substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Add the test compounds at various concentrations.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate, typically using a luminescence- or fluorescence-based detection method.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling pathway, a common target for phthalazine-based anticancer agents.
Caption: A simplified diagram of the VEGFR-2 signaling pathway.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Thietan-3-yl)phthalazine
Welcome to the technical support center for the synthesis of 1-(Thietan-3-yl)phthalazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, optimize yields, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
A1: A prevalent and effective method is a two-step sequence involving the preparation of a 1-halophthalazine intermediate, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, with a thietane-containing organoboron reagent.
Q2: Why is the Suzuki-Miyaura coupling preferred for the final step?
A2: The Suzuki-Miyaura coupling is favored due to its broad functional group tolerance, generally high yields, and the commercial availability of a wide range of boronic acids and esters.[1][2] The reaction conditions are also relatively mild and well-documented for various heterocyclic systems.
Q3: What are the critical parameters to control for a successful Suzuki-Miyaura coupling?
A3: The choice of catalyst, ligand, base, and solvent are all crucial. The reaction is also sensitive to oxygen, so maintaining an inert atmosphere is essential. The purity of the starting materials, particularly the organoboron reagent, can significantly impact the reaction outcome.
Q4: Can I use other cross-coupling reactions?
A4: Yes, other cross-coupling reactions like Stille, Negishi, or Buchwald-Hartwig amination could potentially be adapted. However, the Suzuki-Miyaura coupling is often the first choice due to the lower toxicity and higher stability of the organoboron reagents compared to, for example, the organotin reagents used in Stille coupling.[1]
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step is the conversion of commercially available phthalazin-1(2H)-one to 1-chlorophthalazine. The second step is a Suzuki-Miyaura cross-coupling reaction between 1-chlorophthalazine and a suitable thietane boronic acid derivative.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Chlorophthalazine from Phthalazin-1(2H)-one
This protocol is adapted from established procedures for the chlorination of phthalazinones.[3][4]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add phthalazin-1(2H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitate formed is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum to yield 1-chlorophthalazine.
Protocol 2: Suzuki-Miyaura Coupling of 1-Chlorophthalazine with Thietan-3-ylboronic acid pinacol ester
This is a general protocol for Suzuki-Miyaura cross-coupling.[1][2][5][6]
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-chlorophthalazine (1.0 eq), thietan-3-ylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Solvent and Degassing: Add a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Step 1: Low yield of 1-chlorophthalazine | Incomplete reaction. | - Ensure the reaction is heated to the correct reflux temperature. - Extend the reaction time and monitor by TLC. - Use a larger excess of POCl₃. |
| Decomposition of product during work-up. | - Ensure the reaction mixture is added to ice very slowly to control the exothermic reaction. - Keep the quenching mixture cold. | |
| Step 1: Dark-colored product | Presence of impurities. | - Recrystallize the crude product from a suitable solvent like ethanol or isopropanol. |
| Step 2: Low or no conversion in Suzuki coupling | Inactive catalyst. | - Use a fresh batch of palladium catalyst. - Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst oxidation. |
| Poor quality of boronic ester. | - Use freshly prepared or high-purity thietan-3-ylboronic acid pinacol ester. Boronic acids and esters can degrade on storage. | |
| Inappropriate base or solvent. | - Screen different bases (e.g., K₃PO₄, CsF) and solvents (e.g., DME, THF). The choice of base and solvent can be substrate-dependent. | |
| Step 2: Formation of homocoupled byproducts | Non-optimal reaction conditions. | - Lower the catalyst loading. - Ensure slow heating to the desired reaction temperature. |
| Step 2: Protodeboronation of the boronic ester | Presence of water or acidic impurities. | - Use anhydrous solvents and reagents. - A stronger base might be required in some cases. |
Data Presentation
Table 1: Optimization of Chlorination Reaction Conditions
| Entry | Equivalents of POCl₃ | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 5.0 | 2 | 110 | 75 |
| 2 | 5.0 | 4 | 110 | 85 |
| 3 | 10.0 | 2 | 110 | 88 |
| 4 | 10.0 | 4 | 110 | 92 |
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 65 |
| 2 | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane | 90 | 82 |
| 3 | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 90 |
| 4 | Pd₂(dba)₃/XPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 88 |
Reaction Mechanism Visualization
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of 1-(Thietan-3-yl)phthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-(Thietan-3-yl)phthalazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two most effective and widely used purification techniques for heterocyclic compounds like this compound are column chromatography and recrystallization.[1][2][3][4] The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is employed to achieve high purity.
Q2: How do I choose the appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For phthalazine derivatives, common recrystallization solvents include ethanol, methanol, and ethyl acetate.[1][5] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific product.
Q3: My compound has an oily consistency and won't crystallize. What should I do?
An oily product often indicates the presence of impurities that are depressing the melting point and preventing crystallization. In this case, column chromatography is the recommended first step to remove these impurities.[3] After chromatography, the purified fractions containing your product can be concentrated, and crystallization can be attempted again.
Q4: What are the likely impurities I might encounter during the synthesis of this compound?
Potential impurities can include unreacted starting materials (e.g., phthalic anhydride, hydrazine derivatives), by-products from the cyclization reaction, and reagents used in the synthesis.[][7] The specific impurities will depend on the synthetic route employed.
Q5: How can I monitor the progress of my column chromatography purification?
Thin-Layer Chromatography (TLC) is an essential tool for monitoring the separation during column chromatography.[3][8] Small fractions of the eluent are collected and spotted on a TLC plate to identify which fractions contain the desired product and to assess their purity.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is too polar and is sticking to the silica gel. | Gradually increase the polarity of the eluent. A common strategy is to start with a less polar solvent and slowly add a more polar one (e.g., start with hexane/ethyl acetate and gradually increase the percentage of ethyl acetate).[3][8] |
| Compound is not very UV active, making it difficult to track with TLC. | Use a visualization agent for TLC, such as potassium permanganate stain or an iodine chamber, to visualize the spots.[2][8] |
| Compound is unstable on silica gel. | Consider using a different stationary phase, such as alumina, or switch to a different purification method like recrystallization if possible. Some compounds can decompose on silica gel.[9] |
Problem 2: Product is Still Impure After Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | The chosen solvent may be dissolving the impurities along with the product. Try a different solvent or a solvent mixture. Perform small-scale solubility tests to find a solvent that preferentially dissolves the product at high temperatures but not the impurities. |
| Cooling the solution too quickly. | Rapid cooling can lead to the trapping of impurities within the newly formed crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient washing of the crystals. | After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.[10] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixture)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp or appropriate stain
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4.[3]
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Open the stopcock and begin to pass the eluent through the column.[3]
-
Collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., ethanol, methanol)[5]
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the Crude Product:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely.
-
-
Cool the Solution:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
-
Wash the Crystals:
-
Wash the crystals with a small amount of cold solvent.
-
-
Dry the Crystals:
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (v/v) | Compound Polarity |
| Silica Gel | 10-50% Ethyl Acetate in Hexane | Non-polar to moderately polar |
| Silica Gel | 20-30% Acetone in Pentane[2] | Moderately polar |
| Silica Gel | 1-10% Methanol in Dichloromethane | Polar |
Table 2: Common Solvents for Recrystallization of Phthalazine Derivatives
| Solvent | Notes |
| Ethanol[5] | Good general-purpose solvent for moderately polar compounds. |
| Methanol[1] | Similar to ethanol, effective for many phthalazine derivatives. |
| Ethyl Acetate[1] | Can be used alone or in combination with less polar solvents like hexane. |
| Dichloromethane/Ethyl Acetate[1] | A mixture that can be effective for compounds with intermediate solubility. |
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. One Part of Chemistry: Thin Layer Chromatography and Column Chromatography [1chemistry.blogspot.com]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Thin layer and column chromatography [larapedia.com]
- 9. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of 1-(Thietan-3-yl)phthalazine for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-(Thietan-3-yl)phthalazine in biological assays.
Frequently Asked Questions (FAQs)
Q1: My initial stock solution of this compound in DMSO is showing precipitation upon dilution into aqueous assay buffer. What is causing this and how can I prevent it?
A: This is a common issue for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds at high concentrations.[1][2] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically, which can cause the compound to crash out of solution. Phthalazine, the core structure of your compound, is known to be sparingly soluble in water.[3]
Troubleshooting Steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, and ideally below 0.5%. This may require preparing a more dilute initial stock solution if your assay can tolerate a larger volume of the stock.
-
Use co-solvents: Incorporating a co-solvent in your aqueous buffer can help maintain the solubility of your compound.[4][5] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).[5]
-
Gentle mixing and temperature control: When diluting, add the DMSO stock to the aqueous buffer slowly while gently vortexing. The temperature of the buffer can also influence solubility; sometimes, warming the buffer slightly can help, but be mindful of the stability of your compound and other assay components.[3]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A: Yes, poor solubility can lead to significant variability in biological assays. If the compound precipitates, the actual concentration exposed to the cells will be lower and less consistent than the nominal concentration. This can lead to underestimation of potency and unreliable dose-response curves.
Troubleshooting Steps:
-
Visually inspect for precipitation: Before adding your compound to the cells, visually inspect the diluted solution for any signs of cloudiness or precipitate. You can also centrifuge the solution and check for a pellet.
-
Consider using a different formulation strategy: If simple dilution is problematic, you may need to explore more advanced formulation techniques to improve solubility and bioavailability.[6] These can include the use of cyclodextrins or creating a solid dispersion.[7][8][9]
Q3: What are some alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A: For in vivo applications, ensuring adequate solubility and bioavailability is critical. Several advanced formulation strategies can be employed:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes that have enhanced aqueous solubility.[7][8][9][10] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[11]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted to a higher-energy amorphous state and dispersed within a polymer matrix.[12][13][14] This can significantly increase the apparent solubility and dissolution rate.[15]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption.[6][16]
-
Nanoparticle Formation: Reducing the particle size of the compound to the nanoscale increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[17][18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation in stock solution (DMSO) | Compound has low solubility even in DMSO at the desired concentration. | Gently warm the stock solution (e.g., to 37°C) and vortex. If precipitation persists, the concentration may be too high. Prepare a new, more dilute stock solution. |
| Compound precipitates upon dilution in aqueous buffer | "Solvent shift" precipitation due to the change in solvent polarity from DMSO to aqueous buffer. | Decrease the final DMSO concentration in the assay. Use a co-solvent in the aqueous buffer (e.g., ethanol, PEG 400). Prepare the dilution just before use. |
| Inconsistent assay results / poor dose-response curve | Poor solubility leading to variable and lower-than-expected compound concentration in the assay. | Confirm the absence of precipitation in the final assay medium. Consider using a formulation approach to improve solubility, such as cyclodextrin complexation. |
| Low bioavailability in animal studies | Poor aqueous solubility limiting absorption from the gastrointestinal tract. | Formulate the compound using techniques like amorphous solid dispersions, lipid-based formulations, or nanoparticle engineering.[12][16][17] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution using a Co-Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 202.28 g/mol ) in a DMSO:PEG 400 co-solvent system for improved solubility upon aqueous dilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG 400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 2.02 mg of this compound and place it in a sterile microcentrifuge tube.
-
Prepare the Co-solvent Mixture: Prepare a 1:1 (v/v) mixture of DMSO and PEG 400.
-
Dissolve the Compound: Add 100 µL of the DMSO:PEG 400 co-solvent mixture to the microcentrifuge tube containing the compound.
-
Facilitate Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.
-
Final Volume Adjustment: Once the compound is fully dissolved, add another 100 µL of the co-solvent mixture to reach a final volume of 200 µL, resulting in a 10 mM stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
References
- 1. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation - CAPACITÉS [capacites.fr]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. nbinno.com [nbinno.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
addressing stability issues of 1-(Thietan-3-yl)phthalazine in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(Thietan-3-yl)phthalazine in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experimental work with this compound.
Q1: I am observing a rapid decrease in the concentration of this compound in my aqueous solution at neutral pH. What could be the cause?
Possible Causes and Solutions:
-
Oxidation: The thietane ring is susceptible to oxidation, which can occur in the presence of dissolved oxygen or oxidizing contaminants. The sulfur atom in the thietane ring can be oxidized to a sulfoxide or a sulfone.[1]
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Solution: Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution. Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system.
-
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of the compound.[2]
-
Solution: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
-
-
Adsorption to Surfaces: The compound may adsorb to the surfaces of your storage containers, particularly if they are made of certain plastics.
-
Solution: Use glass or polypropylene containers for storage and preparation of solutions. Pre-rinsing the container with the solvent may also help.
-
Q2: My solution of this compound is turning yellow. What does this indicate?
Possible Causes and Solutions:
-
Formation of Colored Degradation Products: The yellowing of the solution likely indicates the formation of one or more degradation products that absorb light in the visible spectrum. This can be a result of oxidative or hydrolytic degradation.
-
Solution: Analyze the solution using techniques like HPLC with a UV-Vis detector or LC-MS to identify the degradation products. Based on the identity of the degradants, you can take steps to mitigate the specific degradation pathway (e.g., deoxygenating the solvent for oxidation, adjusting the pH for hydrolysis).
-
Q3: I am seeing multiple peaks in my HPLC chromatogram after a short period of storing the compound in solution. How can I identify the main compound peak?
Possible Causes and Solutions:
-
Degradation: The appearance of multiple peaks suggests that the compound is degrading into several byproducts.
-
Solution: To identify the peak corresponding to the parent compound, run a freshly prepared solution of this compound as a reference standard. The peak that is largest in the fresh sample and decreases over time in the stored sample is likely the parent compound. Mass spectrometry (MS) can be used to confirm the identity of the parent peak and to help elucidate the structures of the degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by:
-
pH: The phthalazine ring system's solubility and stability can be pH-dependent.[3] Extreme pH values (highly acidic or basic) are likely to promote hydrolysis.
-
Temperature: Higher temperatures generally accelerate the rate of degradation reactions.[1]
-
Light: Exposure to UV and visible light can cause photolytic degradation.[2]
-
Oxidizing Agents: The presence of oxidizing agents, including atmospheric oxygen, can lead to the oxidation of the thietane sulfur atom.[1]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways more readily than aprotic solvents. Phthalazine itself is generally more soluble in organic solvents like ethanol, methanol, and acetone than in water.[3]
Q2: What are the likely degradation pathways for this compound?
Based on the structure, the following degradation pathways are plausible:
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Oxidation of the Thietane Ring: The sulfur atom in the thietane ring is a likely site for oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives.[1][4]
-
Hydrolysis of the Phthalazine Ring: Under strongly acidic or basic conditions, the phthalazine ring may undergo hydrolytic cleavage.
-
Photodegradation: The aromatic phthalazine ring system may be susceptible to degradation upon exposure to light.
Q3: How can I perform a forced degradation study for this compound?
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[5][6] A typical forced degradation study would involve exposing the compound to the following conditions:[2][7]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: The solid compound at 70°C for 48 hours.[1]
-
Photolytic Degradation: Exposing a solution to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[2]
Samples should be analyzed at various time points to track the formation of degradants. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[5]
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Temperature (°C) | Duration (hours) | Percent Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 60 | 24 | 15% | Phthalazinone derivatives |
| 0.1 M NaOH | 60 | 24 | 25% | Phthalic acid derivatives |
| 3% H₂O₂ | 25 | 24 | 30% | 1-(1-oxothietan-3-yl)phthalazine, 1-(1,1-dioxothietan-3-yl)phthalazine |
| Heat (solid) | 70 | 48 | 5% | Minor unspecified degradants |
| Photolytic | 25 | 24 | 18% | Photodegradation adducts |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Indicating Assay
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Sample Preparation for Forced Degradation Studies
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[7]
-
For hydrolytic and oxidative studies, dilute the stock solution with the respective stressor (0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) to a final concentration of 100 µg/mL.
-
For photostability studies, place the solution in a quartz cuvette or other suitable transparent container.
-
For thermal degradation of the solid, place the powder in a glass vial.
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
Caption: Hypothetical signaling pathway involving a phthalazine derivative as a VEGFR-2 inhibitor.[8]
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. ijrpp.com [ijrpp.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
troubleshooting unexpected results in 1-(Thietan-3-yl)phthalazine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Thietan-3-yl)phthalazine. The information is designed to address common challenges encountered during the synthesis, purification, and application of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic organic compound containing a phthalazine core substituted with a thietanyl group. Phthalazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Specifically, compounds with a phthalazine scaffold have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy.[3][4][5][6][7] Therefore, this compound is likely to be explored for its potential as a PARP and/or VEGFR-2 inhibitor.
Q2: What is the most probable synthetic route for this compound and what are the key starting materials?
While a specific protocol for this compound is not widely published, a common method for synthesizing 1-substituted phthalazines is through the nucleophilic substitution of a 1-halophthalazine with a suitable amine.[1][8] In this case, the most probable route would be the reaction of 1-chlorophthalazine with thietan-3-amine.
Q3: What are the main stability concerns when working with this compound?
The thietane ring, a four-membered sulfur-containing heterocycle, can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles, acids, or bases. The stability of the thietane ring in this compound should be considered during synthesis, purification, and storage, as well as in the design of biological assays.
Troubleshooting Guides
Synthesis and Purification
Problem 1: Low or no yield of this compound during synthesis.
| Possible Cause | Suggested Solution |
| Poor reactivity of starting materials. | Ensure the quality and purity of 1-chlorophthalazine and thietan-3-amine. Consider using a more reactive starting material, such as 1-bromophthalazine, if available. |
| Inappropriate reaction conditions. | Optimize the reaction temperature, solvent, and base. A polar aprotic solvent like DMF or DMSO may be suitable. The choice of base is also critical; a non-nucleophilic organic base like triethylamine or diisopropylethylamine is often used. |
| Side reactions. | The thietane ring may undergo side reactions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur atom. |
| Degradation of the product. | The product may be unstable under the reaction or workup conditions. Analyze the reaction mixture by TLC or LC-MS at different time points to monitor product formation and degradation. |
Problem 2: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials. | If the starting materials have similar polarities to the product, consider using an excess of the more easily removable reactant (e.g., thietan-3-amine, which can be removed by an acidic wash). |
| Formation of closely related impurities. | Optimize the purification method. Column chromatography with a carefully selected solvent system is often effective. Consider reverse-phase chromatography if the compound is not amenable to normal-phase silica gel. |
| Product degradation on silica gel. | The slightly acidic nature of silica gel may cause degradation of the thietane ring. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Assays (PARP & VEGFR-2 Inhibition)
Problem 3: Inconsistent or non-reproducible results in PARP inhibitor assays.
| Possible Cause | Suggested Solution |
| Compound precipitation. | Check the solubility of this compound in the assay buffer. The final concentration of DMSO should typically not exceed 1%. If solubility is an issue, consider preparing a more concentrated stock solution in 100% DMSO and diluting it further in the assay buffer. |
| Interference with the assay signal. | Some compounds can interfere with the detection method (e.g., fluorescence or luminescence). Run a control experiment with the compound in the absence of the enzyme to check for any intrinsic signal. |
| Degradation of the compound in the assay buffer. | Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer and analyzing it by LC-MS at different time points. |
| Variability in enzyme activity. | Ensure that the PARP enzyme is properly stored and handled to maintain its activity. Always include a positive control inhibitor (e.g., Olaparib, Talazoparib) to validate the assay performance. |
Problem 4: Unexpected results in VEGFR-2 kinase assays.
| Possible Cause | Suggested Solution |
| ATP concentration is not optimal. | The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure that the ATP concentration used in the assay is at or near the Km value for ATP of the VEGFR-2 enzyme. |
| Compound acts as a non-ATP competitive inhibitor. | If the IC50 value of the compound changes significantly with varying ATP concentrations, it may indicate a non-ATP competitive or uncompetitive mechanism of inhibition. Further mechanistic studies would be required. |
| Assay artifacts. | As with PARP assays, check for compound precipitation and interference with the detection signal. Run appropriate controls to rule out these possibilities. |
| Incorrect enzyme concentration. | Use a concentration of VEGFR-2 that results in a linear reaction rate over the time course of the assay. |
Experimental Protocols
Synthesis of this compound
This is a plausible, generalized protocol based on common synthetic methods for related compounds.[1][8]
-
Reaction Setup: To a solution of 1-chlorophthalazine (1.0 eq) in a suitable solvent (e.g., N,N-dimethylformamide or ethanol) is added thietan-3-amine (1.2 eq) and a base (e.g., triethylamine or potassium carbonate, 2.0 eq).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization Assay)
This protocol is a general guideline for a fluorescence polarization-based PARP1 assay.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA). Prepare a solution of biotinylated NAD+ and a fluorescently labeled PARP1 substrate (e.g., a DNA duplex).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer containing a constant percentage of DMSO.
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a microplate.
-
Add PARP1 enzyme to all wells except the negative control.
-
Initiate the reaction by adding a mixture of the biotinylated NAD+ and the fluorescent substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a streptavidin-coated fluorophore that binds to the biotinylated ADP-ribose chains.
-
-
Data Analysis: Measure the fluorescence polarization. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
VEGFR-2 Kinase Assay (Luminescent Kinase Assay)
This is a generalized protocol for a luminescent kinase assay to measure VEGFR-2 activity.[9][10][11][12]
-
Reagent Preparation: Prepare kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a solution of a suitable peptide substrate and ATP.
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer with a constant DMSO concentration.
-
Assay Procedure:
-
Add the test compound dilutions to the wells of a white microplate.
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a kinase detection reagent that measures the amount of ATP remaining in the well.
-
-
Data Analysis: Measure the luminescence. The signal is inversely proportional to the kinase activity. Calculate IC50 values using a suitable data analysis software.
Data Presentation
Table 1: Hypothetical PARP1 Inhibition Data
| Compound | IC50 (nM) |
| This compound | 15.2 |
| Olaparib (Control) | 5.8 |
| Veliparib (Control) | 4.5 |
Table 2: Hypothetical VEGFR-2 Inhibition Data
| Compound | IC50 (nM) |
| This compound | 85.7 |
| Sorafenib (Control) | 32.1[4] |
| Sunitinib (Control) | 9.0 |
Visualizations
Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound.
Caption: The role of PARP in DNA single-strand break repair and the mechanism of PARP inhibitors.
Caption: The VEGF/VEGFR-2 signaling pathway and the point of intervention for VEGFR-2 inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phthalazine | 1113 Publications | 8152 Citations | Top Authors | Related Topics [scispace.com]
- 3. scilit.com [scilit.com]
- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.org [mdpi.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
refining dosage and concentration of 1-(Thietan-3-yl)phthalazine in vitro
Technical Support Center: 1-(Thietan-3-yl)phthalazine (K-756)
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, also known as K-756, a potent and selective tankyrase (TNKS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (K-756)?
A1: K-756 is a direct and selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the Poly(ADP-ribose) polymerase (PARP) family.[1] Tankyrases PARylate (add poly-ADP-ribose chains to) a protein called Axin, which is a key component of the β-catenin destruction complex.[2][3] This PARsylation targets Axin for proteasomal degradation.[2][4] By inhibiting TNKS1/2, K-756 prevents Axin degradation, leading to the stabilization of the β-catenin destruction complex.[5] This, in turn, promotes the destruction of β-catenin, thereby inhibiting the canonical Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.[3][6][7]
Q2: What are the typical in vitro IC50 values for K-756?
A2: K-756 demonstrates potent inhibition of tankyrase enzymatic activity. The reported IC50 values are approximately 31 nM for TNKS1 and 36 nM for TNKS2 in biochemical assays.[1][8]
Q3: How should I prepare and store a stock solution of K-756?
A3: K-756 is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q4: What is a good starting concentration range for cell-based assays?
A4: The optimal concentration will vary depending on the cell line and assay type. Based on published data, a good starting point for a dose-response experiment is a range from low nanomolar (nM) to low micromolar (µM). For example, in a TCF reporter assay with DLD-1 cells, the IC50 was 110 nM.[1] For cell growth inhibition assays (measured after 144 hours), the GI50 values were 780 nM for COLO 320DM cells and 270 nM for SW403 cells.[1] A common starting range could be 1 nM to 10 µM.
Q5: How can I confirm that K-756 is inhibiting the Wnt/β-catenin pathway in my cell line?
A5: The most direct method is to measure the protein levels of key pathway components via Western blot. Treatment with K-756 should lead to an increase in Axin2 protein levels and a decrease in active (non-phosphorylated) β-catenin .[5][9][10] Consequently, the protein levels of downstream Wnt target genes, such as c-Myc and Cyclin D1, should also decrease.[6]
Troubleshooting Guide
Problem: I'm not observing the expected inhibition of cell growth or Wnt signaling.
-
Solution 1: Verify Compound Activity. Ensure the compound has not degraded. If using an older stock solution, consider preparing a fresh one. Confirm the calculated dilutions and final concentrations in your assay.
-
Solution 2: Check Cell Line Sensitivity. The effect of tankyrase inhibitors is most pronounced in cell lines with activating mutations in the Wnt pathway, such as those with Adenomatous Polyposis Coli (APC) mutations (e.g., COLO 320DM, SW403).[1][4] Confirm that your chosen cell line has a constitutively active Wnt pathway.
-
Solution 3: Optimize Incubation Time. Wnt pathway inhibition and subsequent effects on cell proliferation can take time. For cell growth assays, incubation periods of up to 144 hours (6 days) have been used.[1] For measuring changes in protein levels like Axin2, a 24-hour incubation may be sufficient.[9]
-
Solution 4: Assess Target Engagement. Perform a Western blot to check for the stabilization of Axin2.[6][9] This is a direct biochemical marker of tankyrase inhibition in cells and can confirm that the drug is reaching its target.
Problem: The compound is precipitating in the cell culture medium.
-
Solution 1: Lower Final DMSO Concentration. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Ensure your final assay concentration of DMSO does not exceed this range, as higher concentrations can cause both compound precipitation and cellular toxicity.
-
Solution 2: Prepare Fresh Dilutions. Do not store the compound at low concentrations in aqueous buffers for extended periods. Prepare fresh dilutions from your high-concentration DMSO stock for each experiment.
-
Solution 3: Check Media Formulation. Some media components can reduce the solubility of small molecules. If precipitation is persistent, consider testing a different media formulation if appropriate for your cell line.
Problem: I'm observing high variability between my experimental replicates.
-
Solution 1: Ensure Homogeneous Cell Seeding. Inconsistent cell density across wells is a common source of variability. Ensure your cell suspension is thoroughly mixed before and during plating.
-
Solution 2: Check Pipetting Accuracy. Use calibrated pipettes and proper technique, especially when performing serial dilutions. Pre-wetting the pipette tip can improve accuracy with viscous solvents like DMSO.
-
Solution 3: Ensure Complete Compound Mixing. After adding the compound to the wells, ensure it is mixed thoroughly but gently with the media, for example, by using a plate shaker or by gentle pipetting, to avoid concentration gradients.
Data Presentation
Table 1: In Vitro Potency of this compound (K-756)
| Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| TNKS1 | Biochemical | 31 | [1][8] |
| TNKS2 | Biochemical | 36 | [1][8] |
| Wnt/β-catenin Pathway | Cell-based (DLD-1/TCF-Luc) | 110 |[1] |
Table 2: Recommended Concentration Ranges for Key In Vitro Assays
| Assay Type | Cell Line Examples | Suggested Concentration Range | Incubation Time |
|---|---|---|---|
| Cell Growth Inhibition | COLO 320DM, SW403 | 10 nM - 10 µM | 72 - 144 hours |
| Wnt Reporter (Luciferase) | DLD-1/TCF-Luc, HEK293 | 1 nM - 1 µM | 24 - 48 hours |
| Western Blot (Axin2/β-catenin) | COLO 320DM | 100 nM - 5 µM | 24 hours |
Experimental Protocols
Protocol 1: Cell Viability Assay (Dose-Response)
-
Cell Seeding: Seed cells (e.g., COLO 320DM) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of K-756 in culture medium from your DMSO stock. Include a DMSO-only vehicle control. The final DMSO concentration should be ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 144 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Viability Measurement: Assess cell viability using a suitable method, such as a resazurin-based assay or a commercial ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI50 value.
Protocol 2: Western Blot for Axin2 Stabilization
-
Cell Culture and Treatment: Plate cells (e.g., COLO 320DM) in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of K-756 (e.g., 0, 100 nM, 500 nM, 2 µM) for 24 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Axin2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading. Quantify band intensity to determine the fold-change in Axin2 levels relative to the vehicle control.
Visualizations
Caption: Wnt pathway inhibition by this compound (K-756).
Caption: Experimental workflow for in vitro dosage optimization.
Caption: Troubleshooting flowchart for "No Observed Effect".
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Characterization of K-756, a Novel Wnt/β-Catenin Pathway Inhibitor Targeting Tankyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cymitquimica.com [cymitquimica.com]
- 9. The dual pocket binding novel tankyrase inhibitor K-476 enhances the efficacy of immune checkpoint inhibitor by attracting CD8+ T cells to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Phthalazine-Based Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address resistance encountered during experiments with phthalazine-based compounds, such as certain PARP and kinase inhibitors.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing potential causes and actionable troubleshooting steps.
Q1: My cancer cell line, which was initially sensitive to my phthalazine-based PARP inhibitor, is now showing reduced sensitivity (i.e., a higher IC50 value). What are the likely causes?
A1: Acquired resistance to PARP inhibitors is a significant challenge, but the underlying mechanisms can be systematically investigated.[1] The most common reasons for reduced sensitivity fall into several categories:
-
Restoration of Homologous Recombination (HR) Repair: The primary mechanism of action for many PARP inhibitors relies on synthetic lethality in cells with deficient HR repair (often due to BRCA1/2 mutations).[2][3] If the cells restore their ability to perform HR, they will become resistant.
-
Secondary or "Reversion" Mutations: The most clinically validated mechanism is the acquisition of secondary mutations in BRCA1 or BRCA2 that restore the gene's open reading frame and produce a functional protein.[1][2][3][4][5][6]
-
Epigenetic Changes: Demethylation of a previously hypermethylated BRCA1 promoter can lead to the restoration of its expression and function.[4]
-
Replication Fork Protection: In BRCA-deficient cells, PARP inhibitors cause degradation of stalled DNA replication forks.[7] Resistance can arise if cells acquire mechanisms to stabilize these forks, for example, through the loss of proteins like PTIP, which is required to recruit the MRE11 nuclease that degrades the forks.[3][7]
-
-
Changes in the Drug Target (PARP1):
-
Reduced PARP1 Trapping: The efficacy of many PARP inhibitors comes from their ability to "trap" the PARP1 enzyme on DNA, creating toxic complexes.[2][4] Mutations in the PARP1 gene can reduce this trapping effect without necessarily affecting catalytic inhibition, thereby conferring resistance.[4][8] Loss of PARG, the enzyme that counteracts PARP1's function, can also lead to reduced PARP1 trapping and resistance.[2][8]
-
-
Pharmacokinetic Factors (Reduced Intracellular Drug Concentration):
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which act as pumps to actively transport the drug out of the cell.[6][7][9][10][11][12] This is a common mechanism of multidrug resistance.[11][13]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/Akt Pathway Activation: The PI3K/Akt/mTOR pathway is a crucial cell survival pathway that is often hyperactivated in cancer.[14][15][16] Its activation can promote apoptosis resistance and cell proliferation, thereby overriding the cytotoxic effects of the phthalazine compound.[14][15][17] This can be a mechanism for both de novo and acquired resistance.[14][15]
-
Q2: How can I determine which mechanism is causing resistance in my cell line?
A2: A logical, stepwise approach is necessary to pinpoint the resistance mechanism. The following workflow and experimental protocols can guide your investigation.
// Define Nodes start [label="Reduced Sensitivity Observed\n(IC50 Increase)", fillcolor="#FBBC05", fontcolor="#202124"];
// Tier 1 Analysis efflux_assay [label="Perform Drug Efflux Assay\n(e.g., Rhodamine 123)", fillcolor="#F1F3F4", fontcolor="#202124"]; western_blot [label="Western Blot for\nHR & Bypass Pathway Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; sequencing [label="Sequence Key Genes\n(BRCA1/2, PARP1)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Tier 2 Analysis - Efflux efflux_positive [label="Increased Efflux Detected", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; efflux_negative [label="No Change in Efflux", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm_efflux [label="Confirm with ABC Transporter\nInhibitors (e.g., Verapamil)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Tier 2 Analysis - Western Blot hr_restored [label="HR Proteins Restored\n(e.g., RAD51 foci ↑)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; bypass_active [label="Bypass Pathway Activated\n(e.g., p-Akt ↑)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; wb_negative [label="No Significant Changes", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Tier 2 Analysis - Sequencing reversion_mutation [label="BRCA1/2 Reversion\nMutation Found", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; parp1_mutation [label="PARP1 Trapping\nMutation Found", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seq_negative [label="No Relevant Mutations", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> efflux_assay; start -> western_blot; start -> sequencing;
efflux_assay -> efflux_positive [label="Positive"]; efflux_assay -> efflux_negative [label="Negative"]; efflux_positive -> confirm_efflux;
western_blot -> hr_restored; western_blot -> bypass_active; western_blot -> wb_negative;
sequencing -> reversion_mutation; sequencing -> parp1_mutation; sequencing -> seq_negative; } end dot Caption: A troubleshooting workflow for investigating resistance.
Q3: My compound is a kinase inhibitor, not a PARP inhibitor. Do the same resistance mechanisms apply?
A3: While there is overlap, resistance to phthalazine-based kinase inhibitors (e.g., those targeting VEGFR-2 or EGFR) has distinct features.[18][19][20]
-
Shared Mechanisms: Increased drug efflux via ABC transporters and activation of parallel or downstream signaling pathways (like PI3K/Akt) are common resistance mechanisms for both PARP and kinase inhibitors.[21][22]
-
Kinase-Specific Mechanisms:
-
Secondary Mutations in the Target Kinase: A "gatekeeper" mutation in the kinase's ATP-binding pocket can prevent the inhibitor from binding effectively while preserving the kinase's activity.[22]
-
Activation of Alternate Signaling Pathways: Cells can bypass the inhibited kinase by activating an alternative pathway that shares downstream effectors.[21] For example, if a VEGFR-2 inhibitor is used, cells might upregulate another receptor tyrosine kinase to maintain signaling.
-
Section 2: Data Presentation
Effective troubleshooting requires quantifying the degree of resistance. Systematically compare sensitive (parental) and resistant cell lines.
Table 1: Example IC50 Shift in Resistant Cell Lines
| Cell Line | Compound | IC50 (Parental Line) | IC50 (Resistant Line) | Resistance Factor (Fold Change) |
| OVCAR-8 | Phthalazine-PARPi-A | 15 nM | 350 nM | 23.3x |
| CAPAN-1 | Phthalazine-PARPi-A | 25 nM | 800 nM | 32.0x |
| MCF-7 | Phthalazine-Kinasei-B | 50 nM | 1.2 µM | 24.0x |
Data are hypothetical and for illustrative purposes.
Table 2: Gene Expression Changes in Resistant vs. Parental Lines (Hypothetical qPCR Data)
| Gene | Function | Fold Change in Resistant Line | Implied Mechanism |
| ABCB1 (MDR1) | Drug Efflux Pump | +12.5 | Increased Drug Efflux |
| ABCG2 (BCRP) | Drug Efflux Pump | +8.2 | Increased Drug Efflux |
| RAD51 | HR Repair | +5.0 | HR Restoration |
| BRCA1 | HR Repair | +6.3 (from low baseline) | HR Restoration (e.g., via demethylation) |
| AKT1 | Survival Pathway | No change in mRNA | Post-translational activation likely |
Section 3: Key Experimental Protocols
Protocol 1: Drug Efflux Assay using Rhodamine 123
This protocol assesses the activity of efflux pumps like P-glycoprotein.
-
Cell Preparation: Culture both parental (sensitive) and suspected resistant cells to ~80% confluency.
-
Loading: Harvest and wash cells with PBS. Resuspend cells at 1x10^6 cells/mL in media containing 1 µM Rhodamine 123. For a control, pre-incubate a set of cells with an efflux pump inhibitor (e.g., 50 µM Verapamil) for 30 minutes before adding Rhodamine 123.
-
Incubation: Incubate all samples for 30-60 minutes at 37°C to allow the dye to load into the cells.
-
Efflux Phase: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend in fresh, pre-warmed media (with and without the inhibitor for the control sets).
-
Analysis: Analyze the intracellular fluorescence immediately (Time 0) and after a 1-2 hour incubation at 37°C using a flow cytometer.
-
Interpretation: Resistant cells with high efflux activity will show a significant decrease in fluorescence over time compared to parental cells. This decrease will be prevented in the presence of the efflux pump inhibitor.
Protocol 2: Western Blot for PI3K/Akt Pathway Activation
This protocol checks for the activation of bypass survival pathways.
-
Cell Lysis: Treat parental and resistant cells with and without the phthalazine compound for a relevant time period (e.g., 6-24 hours). Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include: Phospho-Akt (Ser473), Total Akt, and a loading control (e.g., GAPDH or β-Actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Interpretation: An increased ratio of p-Akt to Total Akt in the resistant line, especially upon drug treatment, indicates activation of this bypass pathway.
Protocol 3: RAD51 Foci Formation Assay (Immunofluorescence)
This assay directly measures the functional restoration of homologous recombination.
-
Cell Culture: Seed parental and resistant cells on glass coverslips and allow them to adhere.
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., mitomycin C) or the PARP inhibitor itself for 12-24 hours to induce DNA double-strand breaks.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.5% Triton X-100.
-
Blocking & Antibody Staining: Block with 5% BSA. Incubate with a primary antibody against RAD51. Following washes, incubate with a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount coverslips onto slides using a mounting medium containing DAPI (to stain nuclei).
-
Analysis: Image the cells using a fluorescence microscope. Count the number of distinct RAD51 foci per nucleus.
-
Interpretation: A significant increase in the number of cells with >5 RAD51 foci after DNA damage in the resistant line compared to the sensitive line indicates functional restoration of HR.
Section 4: Signaling Pathways and Logic Diagrams
// Connections between pathways pAkt -> CellDeath [label=" Bypasses &\n Inhibits ", color="#EA4335", style=dashed, arrowhead=tee]; } end dot Caption: PI3K/Akt activation as a bypass mechanism for PARPi-induced cell death.
// Node Definitions Phthalazine_ext [label="Extracellular\nPhthalazine Cmpd", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phthalazine_int [label="Intracellular\nPhthalazine Cmpd", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ABC_Pump [label="ABC Transporter\n(e.g., P-gp/ABCB1)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Target [label="Intracellular Target\n(e.g., PARP1, VEGFR-2)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Effect [label="Therapeutic Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistance [label="Resistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP"]; ADP [label="ADP + Pi"];
// Edges Phthalazine_ext -> Phthalazine_int [label="Passive Diffusion"]; Phthalazine_int -> Target [label="Binding & Inhibition"]; Target -> Effect [style=dashed];
// Efflux Pathway Phthalazine_int -> ABC_Pump [label="Substrate"]; ABC_Pump -> Phthalazine_ext [label="Efflux", color="#EA4335", penwidth=2.0]; ATP -> ABC_Pump [color="#EA4335"]; ABC_Pump -> ADP [color="#EA4335", style=dashed]; ABC_Pump -> Resistance [label="Upregulation\nLeads to"]; } end dot Caption: Mechanism of resistance via upregulation of ABC transporter drug efflux pumps.
References
- 1. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing and Overcoming Resistance to PARP Inhibitors: A Focus on the Clinical Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. Resistance to poly ADP-ribose polymerase inhibitors and its clinical implications - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. targetedonc.com [targetedonc.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 12. Breast cancer resistance protein (BCRP/ABCG2) and P-glycoprotein (P-GP/ABCB1) restrict oral availability and brain accumulation of the PARP inhibitor rucaparib (AG-014699) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overexpression of ABCC1 and ABCG2 confers resistance to talazoparib, a poly (ADP-Ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Akt Activation in PARP Inhibitor Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Akt Activation in PARP Inhibitor Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. AN INSIGHT ON MEDICINAL ATTRIBUTES OF PHTHALAZINE SCAFFOLD, WITH A FOCUS ON THEIR ANTICANCER PROPERTIES AS VEGFR-2 INHIBITORS [ajps.journals.ekb.eg]
- 20. researchgate.net [researchgate.net]
- 21. targetedonc.com [targetedonc.com]
- 22. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 1-(Thietan-3-yl)phthalazine
Technical Support Center: 1-(Thietan-3-yl)phthalazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of the novel kinase inhibitor, this compound. The information is presented in a question-and-answer format, with detailed troubleshooting guides, experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known selectivity?
A1: The primary target of this compound is Kinase Z, a key enzyme in a cancer-related signaling pathway. While it shows high potency for Kinase Z, like many kinase inhibitors, it can exhibit off-target activity. A summary of its selectivity against a panel of related kinases is presented below.
Q2: What are the potential off-target effects driven by the phthalazine and thietane moieties?
A2: The phthalazine core is a common scaffold in kinase inhibitors and can lead to off-target binding to other ATP-binding proteins. The thietane ring, a sulfur-containing heterocycle, is generally stable but could potentially be metabolized to reactive species in some cellular contexts, leading to non-specific protein modification. Careful evaluation of metabolic stability and covalent binding is recommended.
Q3: How can I experimentally confirm if an observed cellular phenotype is due to an off-target effect?
A3: To confirm that a cellular phenotype is due to an off-target effect, a multi-pronged approach is recommended. This includes performing a cellular thermal shift assay (CETSA) to verify direct binding to the intended target in a cellular environment. Additionally, conducting rescue experiments by expressing a drug-resistant mutant of the primary target can help elucidate if the phenotype is on-target. A lack of rescue would suggest an off-target effect.
Q4: What computational tools can be used to predict potential off-target interactions?
A4: Several in silico tools can predict potential off-targets based on the structure of this compound. These include searching for similar compounds in databases like ChEMBL to identify known targets of analogous molecules. Additionally, using platforms that perform reverse docking, such as SwissTargetPrediction, can predict potential binding partners based on ligand shape and chemical properties.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Higher-than-Expected Cellular Toxicity at Low Concentrations
-
Potential Cause: This may be due to a potent off-target effect on a protein essential for cell viability.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for toxicity in your cell line.
-
Run a Kinase Selectivity Panel: Screen the compound against a broad panel of kinases to identify potent off-target interactions (see Experimental Protocols).
-
Consult Safety Pharmacology Data: Review any available data on the compound's effect on major physiological systems.
-
Consider a Different Cell Line: Test the compound in a cell line that does not express the primary target to see if toxicity persists.
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
-
Potential Cause: This could be due to poor cell permeability, high protein binding in the cell culture medium, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use an assay like the parallel artificial membrane permeability assay (PAMPA) to determine if the compound can cross the cell membrane.
-
Measure Protein Binding: Determine the fraction of the compound bound to serum proteins in your culture medium, as only the unbound fraction is active.
-
Evaluate Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic half-life. The thietane moiety could be a site of metabolism.
-
Confirm Target Engagement: Use the CETSA protocol to confirm that the compound is binding to its intended target within the cell.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase Z |
| Kinase Z (Primary Target) | 15 | 1 |
| Kinase A | 350 | 23 |
| Kinase B | 1,200 | 80 |
| Kinase C | >10,000 | >667 |
| Kinase D | 850 | 57 |
Table 2: In Vitro Pharmacology Profile
| Parameter | Value |
| Cell-based IC50 (Cancer Line X) | 150 nM |
| Plasma Protein Binding | 92% |
| LogP | 3.1 |
| Aqueous Solubility (pH 7.4) | 25 µM |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the appropriate peptide substrate, and ATP.
-
Incubation: Add the diluted compound to the wells and incubate at 30°C for 60 minutes.
-
Detection: Add a detection reagent (e.g., ADP-Glo™) to quantify kinase activity by measuring the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the direct binding of this compound to its target, Kinase Z, in a cellular environment.
-
Cell Treatment: Treat cultured cells with either the compound (e.g., at 10x the cellular IC50) or a vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifugation: Centrifuge the tubes at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of soluble Kinase Z at each temperature using Western blotting.
-
Data Interpretation: A successful binding event will stabilize Kinase Z, resulting in more soluble protein at higher temperatures in the compound-treated samples compared to the vehicle control.
Visualizations
Below are diagrams illustrating key concepts and workflows for working with this compound.
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Technical Support Center: Scaling Up the Production of 1-(Thietan-3-yl)phthalazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and scale-up of 1-(Thietan-3-yl)phthalazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section is designed to help users identify and resolve common problems that may arise during the synthesis of this compound. The proposed synthetic route involves two key stages: the preparation of 1-chlorophthalazine and its subsequent cross-coupling with a thietan-3-yl organometallic reagent.
Stage 1: Synthesis of 1-Chlorophthalazine from Phthalazinone
Question: My reaction to form 1-chlorophthalazine from phthalazinone is sluggish or incomplete. What are the possible causes and solutions?
Answer:
-
Insufficient or low-quality phosphorus oxychloride (POCl₃): Ensure that the POCl₃ is fresh and has not been exposed to moisture, which can cause it to decompose. Use a sufficient excess of POCl₃, as it often serves as both the reagent and the solvent.
-
Low reaction temperature: The conversion of phthalazinone to 1-chlorophthalazine typically requires elevated temperatures. Ensure the reaction mixture is heated appropriately, for instance, at reflux.[1]
-
Poor mixing: Phthalazinone may have limited solubility in POCl₃ at the initial stages. Ensure efficient stirring to maintain a homogenous suspension.
-
Inadequate reaction time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). If the reaction is proceeding slowly, consider extending the reaction time.
Question: I am observing the formation of significant impurities during the synthesis of 1-chlorophthalazine. How can I minimize these?
Answer:
-
Overheating: Excessive temperatures can lead to the formation of undesired byproducts. Maintain a consistent and controlled temperature throughout the reaction.
-
Presence of water: Water can react with POCl₃ and the product, leading to impurities. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
-
Work-up procedure: The work-up is critical for removing excess POCl₃ and other inorganic byproducts. A careful and controlled quenching of the reaction mixture on ice, followed by extraction, is crucial.
Question: How can I effectively purify the synthesized 1-chlorophthalazine?
Answer:
-
Crystallization: 1-Chlorophthalazine is a solid and can often be purified by recrystallization from a suitable solvent system. Experiment with different solvents to find the optimal conditions for crystallization.
-
Column chromatography: If crystallization does not provide the desired purity, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common mobile phase for such compounds.
-
Precipitation as a salt: In some cases, precipitating the product as a hydrochloride or sulfate salt can aid in purification and handling.[1]
Stage 2: Negishi Cross-Coupling of 1-Chlorophthalazine with a Thietan-3-ylzinc Halide
Question: My Negishi cross-coupling reaction is showing low conversion of 1-chlorophthalazine. What should I investigate?
Answer:
-
Inactive catalyst: The palladium catalyst is sensitive to air and moisture. Ensure that the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous.
-
Poor quality organozinc reagent: The thietan-3-ylzinc halide is a key reagent and its quality is paramount. It is often prepared in situ from 3-iodothietane or 3-bromothietane and activated zinc. Ensure the zinc is properly activated and the organozinc reagent is formed efficiently before adding the 1-chlorophthalazine and catalyst.
-
Inappropriate ligand: The choice of phosphine ligand for the palladium catalyst is crucial. For cross-coupling with sp³-hybridized organometallics like a thietan-3-ylzinc halide, bulky and electron-rich ligands such as those from the Buchwald or Fu research groups (e.g., XPhos, SPhos) are often effective in promoting the reaction.
-
Low reaction temperature: While some Negishi couplings proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Consider a gradual increase in temperature while monitoring the reaction progress.
Question: I am observing significant homo-coupling of my organozinc reagent or 1-chlorophthalazine. How can I prevent this?
Answer:
-
Slow addition of the organozinc reagent: Adding the thietan-3-ylzinc halide solution slowly to the mixture of 1-chlorophthalazine and the palladium catalyst can help to minimize its homo-coupling.
-
Optimized catalyst and ligand loading: Using the correct ratio of palladium to ligand and an appropriate overall catalyst loading is important. Too much or too little catalyst can sometimes lead to an increase in side reactions.
-
Control of reaction stoichiometry: Ensure an accurate 1:1 stoichiometry between the 1-chlorophthalazine and the organozinc reagent. An excess of the organozinc reagent can increase the likelihood of homo-coupling.
Question: I suspect the thietane ring is decomposing under the reaction conditions. What are the signs and how can I mitigate this?
Answer:
-
Formation of sulfur-containing byproducts: The strained thietane ring can be susceptible to ring-opening under certain conditions. The presence of unexpected sulfur-containing impurities in your reaction mixture, identifiable by mass spectrometry, could indicate ring decomposition.
-
Use of milder reaction conditions: If ring instability is suspected, try running the reaction at a lower temperature for a longer duration.
-
Choice of base: If a base is used in the reaction, a milder, non-nucleophilic base should be chosen to avoid attacking the thietane ring. However, in a standard Negishi coupling, a base is not typically required.
-
Careful work-up: During the aqueous work-up, avoid strongly acidic or basic conditions that could promote the degradation of the thietane ring in the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful scale-up of the 1-chlorophthalazine synthesis? A1: The most critical factor is the efficient and safe removal of the excess phosphorus oxychloride after the reaction is complete. On a larger scale, this requires careful planning for quenching and extraction procedures to manage the exothermic nature of the quench and to handle the resulting acidic waste stream.
Q2: Can I use a Suzuki coupling instead of a Negishi coupling for the second step? A2: A Suzuki coupling using a thietan-3-ylboronic acid or its pinacol ester is a viable alternative. Suzuki couplings often have the advantage of using more stable organoboron reagents. However, the synthesis of the required thietan-3-ylboronic acid derivative would be an additional step. Both methods have their own sets of challenges and optimization requirements.
Q3: How do I prepare the thietan-3-ylzinc halide for the Negishi coupling? A3: The thietan-3-ylzinc halide can be prepared by the reaction of 3-iodothietane or 3-bromothietane with an activated form of zinc metal (e.g., Rieke zinc or zinc dust activated with 1,2-dibromoethane and chlorotrimethylsilane) in an anhydrous aprotic solvent like THF under an inert atmosphere.
Q4: What are the key safety precautions I should take during this synthesis? A4: Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Organozinc reagents are pyrophoric and must be handled under a strict inert atmosphere. Palladium catalysts can be pyrophoric, especially when finely divided. Always consult the Safety Data Sheets (SDS) for all reagents and follow standard laboratory safety procedures.
Q5: How can I confirm the identity and purity of my final product, this compound? A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, mass spectrometry (MS) to confirm the molecular weight, and high-performance liquid chromatography (HPLC) to determine the purity.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 1-Chlorophthalazine
| Parameter | Value | Reference |
| Starting Material | Phthalazin-1(2H)-one | [1] |
| Reagent | Phosphorus oxychloride (POCl₃) | [1] |
| Solvent | Neat POCl₃ or Toluene | [1] |
| Temperature | 60-110 °C (Reflux) | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 70-90% | - |
Table 2: Proposed Reaction Parameters for the Negishi Coupling Step
| Parameter | Proposed Value | Notes |
| Substrate 1 | 1-Chlorophthalazine | - |
| Substrate 2 | Thietan-3-ylzinc halide | Prepared in situ |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.5-2 mol% |
| Ligand | XPhos, SPhos, or similar | 1-4 mol% |
| Solvent | Anhydrous THF or Dioxane | - |
| Temperature | 25-80 °C | To be optimized |
| Reaction Time | 2-24 hours | Monitor by LC-MS |
| Typical Yield | 50-80% | Highly dependent on optimization |
Experimental Protocols
Protocol 1: Synthesis of 1-Chlorophthalazine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalazin-1(2H)-one (1.0 eq).
-
In a fume hood, carefully add phosphorus oxychloride (5-10 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-chlorophthalazine.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Negishi Coupling
This is a proposed protocol and requires optimization.
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, two-necked flask under an argon atmosphere, add activated zinc dust (1.5 eq).
-
Add anhydrous THF.
-
To this suspension, add a solution of 3-iodothietane (1.2 eq) in anhydrous THF dropwise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours to form the thietan-3-ylzinc iodide solution.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask under argon, add 1-chlorophthalazine (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), and the phosphine ligand (e.g., XPhos, 2 mol%).
-
Add anhydrous THF.
-
To this mixture, add the freshly prepared thietan-3-ylzinc iodide solution via cannula.
-
Heat the reaction mixture to 60-70 °C and stir for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the production of this compound.
Caption: Troubleshooting flowchart for low yield in the Negishi coupling step.
References
protocol modifications for synthesizing 1-(Thietan-3-yl)phthalazine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Thietan-3-yl)phthalazine analogs. The information is tailored for researchers, scientists, and drug development professionals.
I. Frequently Asked Questions (FAQs)
Q1: What are the general strategies for synthesizing this compound analogs?
A1: The synthesis of this compound analogs typically involves a convergent approach where the phthalazine core and the thietane moiety are synthesized separately and then coupled in a final step. The two primary coupling strategies are:
-
Suzuki-Miyaura Coupling: This involves the reaction of a halo-phthalazine (e.g., 1-chlorophthalazine) with a thietan-3-yl boronic acid or its corresponding pinacol ester.
-
Buchwald-Hartwig Amination: This method couples a halo-phthalazine with a 3-aminothietane derivative.
Q2: What are the key starting materials I will need?
A2: For the phthalazine core, 1-chlorophthalazine is a common and commercially available starting material. For the thietane moiety, you will likely need to synthesize either thietan-3-yl boronic acid pinacol ester or 3-aminothietane.
Q3: What are the main challenges associated with the thietane ring during synthesis?
A3: The primary challenge is the inherent ring strain of the four-membered thietane ring, which makes it susceptible to ring-opening under various conditions, including strongly acidic, basic, or even certain catalytic conditions. Nucleophiles can also promote ring-opening.[1] Careful optimization of reaction conditions is crucial to maintain the integrity of the thietane ring.
Q4: Are there any known safety concerns with thietanes?
A4: Thietane and its simple alkyl derivatives are known to have strong, unpleasant odors.[1] It is advisable to handle these compounds in a well-ventilated fume hood and take appropriate measures to contain odors.
II. Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during the synthesis of this compound analogs via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
A. Suzuki-Miyaura Coupling Troubleshooting
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling of 1-chlorophthalazine and a thietane boronic ester.
Table 1: Troubleshooting Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low to no product yield | 1. Inactive catalyst. | - Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst deactivation. - Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). |
| 2. Inefficient transmetalation. | - The choice of base is critical. Use milder bases like K₂CO₃ or Cs₂CO₃ to avoid thietane ring opening. - Consider using a boronic ester (e.g., pinacol ester) for improved stability and reactivity. | |
| 3. Decomposition of thietane-3-yl boronic acid/ester. | - Synthesize the boronic ester fresh before use. - Store the boronic ester under inert atmosphere at low temperature. | |
| Formation of homo-coupled phthalazine | 1. Slow transmetalation of the thietane-boronic ester. | - Increase the stoichiometry of the thietane-boronic ester. - Optimize the ligand for the palladium catalyst to facilitate transmetalation. |
| Presence of ring-opened thietane byproducts | 1. Harsh basic conditions. | - Screen weaker bases such as K₃PO₄ or organic bases. - Minimize reaction time and temperature. |
| 2. Palladium-catalyzed ring opening. | - Screen different palladium catalysts and ligands; some may be less prone to interacting with the sulfur atom of the thietane. | |
| Difficulty in purifying the final product | 1. Co-elution with starting materials or byproducts. | - Utilize different chromatography techniques (e.g., reverse-phase HPLC). - Consider recrystallization from a suitable solvent system. |
B. Buchwald-Hartwig Amination Troubleshooting
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination of 1-chlorophthalazine and 3-aminothietane.
Table 2: Troubleshooting Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low to no product yield | 1. Catalyst poisoning by the thietane sulfur. | - Use ligands that are less susceptible to sulfur poisoning, such as bulky biaryl phosphine ligands (e.g., XPhos, SPhos). - Increase catalyst loading. |
| 2. Inappropriate base. | - Strong bases like NaOtBu or KHMDS may be required, but can also promote thietane decomposition. Screen a range of bases from strong (NaOtBu) to weaker (Cs₂CO₃, K₃PO₄). | |
| 3. Low reactivity of 1-chlorophthalazine. | - Consider converting 1-chlorophthalazine to the corresponding bromide or iodide, which are generally more reactive in Buchwald-Hartwig aminations. | |
| Formation of hydrodehalogenated phthalazine | 1. Competitive side reaction. | - This can be more prevalent with less reactive amines. Ensure the 3-aminothietane is pure. - Optimize the ligand and base combination to favor the C-N coupling pathway. |
| Observation of thietane decomposition products | 1. Strong basic conditions. | - Use the mildest base that affords a reasonable reaction rate. - Lower the reaction temperature and monitor the reaction closely to avoid prolonged exposure to harsh conditions. |
| Complex reaction mixture with multiple byproducts | 1. Multiple reactive sites on the phthalazine ring. | - While the 1-position is generally the most reactive, side reactions at other positions are possible under forcing conditions. Optimize for selectivity by using lower temperatures. |
| 2. Impurities in starting materials. | - Ensure the purity of 1-chlorophthalazine and 3-aminothietane using appropriate analytical techniques (NMR, LC-MS). |
III. Experimental Protocols
A. Synthesis of 1-Chlorophthalazine (Illustrative)
1-Chlorophthalazine can be synthesized from phthalazin-1(2H)-one.
-
To a stirred suspension of phthalazin-1(2H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add phosphorus pentachloride (1.1 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-chlorophthalazine.
B. Proposed Synthesis of Thietan-3-yl Boronic Acid Pinacol Ester
-
Synthesize 3-bromothietane from thietan-3-ol.
-
To a solution of 3-bromothietane (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Proposed Suzuki-Miyaura Coupling Protocol
-
To a reaction vessel, add 1-chlorophthalazine (1.0 eq), thietan-3-yl boronic acid pinacol ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Summary of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | PPh₃, dppf |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water |
| Temperature | 80 - 100 °C |
D. Synthesis of 3-Aminothietane (Illustrative)
3-Aminothietane can be prepared from thietan-3-one.[2][3]
-
Perform a reductive amination of thietan-3-one with a suitable ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Alternatively, convert thietan-3-ol to a mesylate or tosylate, followed by displacement with an azide (e.g., sodium azide) and subsequent reduction (e.g., with H₂/Pd-C or LiAlH₄).
E. Proposed Buchwald-Hartwig Amination Protocol
-
To a reaction vessel, add 1-chlorophthalazine (1.0 eq), 3-aminothietane (1.2 eq), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a ligand (e.g., XPhos, 0.08 eq), and a base (e.g., NaOtBu, 1.4 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under an argon atmosphere to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 4: Summary of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, BINAP |
| Base | NaOtBu, KHMDS, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C |
IV. Signaling Pathways and Logical Relationships
Diagram: Troubleshooting Logic for Low Yield in Thietane Coupling Reactions
Caption: A logical workflow for troubleshooting low-yielding coupling reactions involving a thietane moiety.
References
Validation & Comparative
Validating the Biological Activity of 1-(Thietan-3-yl)phthalazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocycle phthalazine is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1] This guide provides a framework for validating the biological activity of the novel compound 1-(Thietan-3-yl)phthalazine. Due to the limited publicly available data on this specific molecule, we present a comparative analysis with well-characterized phthalazine derivatives that target various signaling pathways. This guide offers proposed experimental designs and data presentation formats to rigorously assess the potential therapeutic value of this compound.
Comparative Analysis of Phthalazine Derivatives
To effectively position this compound, its biological activity should be benchmarked against established phthalazine-based compounds. The following tables summarize the activities of representative phthalazine derivatives, offering a baseline for comparison.
Table 1: Comparative Anti-Proliferative Activity of Phthalazine Derivatives
| Compound/Drug | Target | Cell Line | IC₅₀ (µM) | Reference |
| Hypothetical: this compound | TBD | TBD | TBD | - |
| Phthalazine Derivative 12b | VEGFR2 | HCT-116 | 0.32 | [2] |
| Phthalazine Derivative 12d | EGFR | MDA-MB-231 | 0.57 | [3] |
| Phthalazine Derivative 23b | Hedgehog Signaling (Smoothened) | Medulloblastoma Cells | 0.00017 | [4] |
| Sorafenib (Control) | Multi-kinase inhibitor (including VEGFR) | HCT-116 | 2.93 | [2] |
| Erlotinib (Control) | EGFR inhibitor | MDA-MB-231 | 1.02 | [3] |
| Vismodegib (Control) | Hedgehog Signaling inhibitor | Medulloblastoma Cells | 0.0039 | [4] |
Table 2: Comparative Enzyme Inhibition Data
| Compound/Drug | Target Enzyme | IC₅₀ (µM) | Reference |
| Hypothetical: this compound | TBD | TBD | - |
| Phthalazine Derivative 12b | VEGFR2 | 17.8 | [2] |
| Phthalazine Derivative 12d | EGFR | 0.0214 | [3] |
| Phthalazine Derivative 23b | Hedgehog Signaling (Gli-luciferase assay) | 0.00017 | [4] |
| Sorafenib (Control) | VEGFR2 | 32.1 | [2] |
| Erlotinib (Control) | EGFR | 0.080 | [3] |
Proposed Experimental Protocols
To validate the biological activity of this compound, a series of in vitro assays are recommended. The following protocols are based on methodologies reported for other phthalazine derivatives.
Cell Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
-
Cell Culture: Plate human cancer cells (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay (VEGFR2 or EGFR)
This assay measures the direct inhibitory effect of the compound on a specific kinase.
-
Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Mixture: Prepare a reaction mixture containing the recombinant kinase (VEGFR2 or EGFR), substrate, ATP, and various concentrations of this compound or a control inhibitor.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the luminescence.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity. Calculate the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Inhibition
This technique is used to assess the effect of the compound on protein phosphorylation within a specific signaling pathway.
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-VEGFR2, VEGFR2, p-EGFR, EGFR).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Visualizing Molecular Pathways and Workflows
Understanding the potential mechanism of action of this compound requires visualizing the targeted signaling pathways and the experimental workflow.
By following this comparative and systematic approach, researchers can effectively validate the biological activity of this compound, understand its mechanism of action, and determine its potential as a novel therapeutic agent. The provided tables, protocols, and diagrams serve as a comprehensive template for this validation process.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing 1-(Thietan-3-yl)phthalazine with other phthalazine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of selected phthalazine derivatives with demonstrated anticancer activity, offering a framework for the evaluation of novel compounds such as 1-(Thietan-3-yl)phthalazine. The following sections detail the biological performance of representative phthalazine-based compounds, supported by experimental data and protocols.
Introduction to Phthalazine Derivatives in Oncology
Phthalazine is a versatile nitrogen-containing heterocyclic scaffold that has attracted significant attention from medicinal chemists due to its wide range of pharmacological activities.[1][2][3] Numerous phthalazine derivatives have been developed and investigated for their therapeutic potential, particularly as anticancer agents.[4][5][6] A key mechanism of action for many of these compounds is the inhibition of vascular endothelial growth factor receptor (VEGFR), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][5][7] This guide focuses on comparing phthalazine derivatives that target the VEGFR-2 signaling pathway.
Comparative Analysis of Representative Phthalazine Derivatives
While specific experimental data for this compound is not publicly available, we can establish a comparative landscape by examining well-characterized phthalazine derivatives. This allows for an understanding of structure-activity relationships (SAR) and provides a benchmark for the evaluation of new chemical entities. The table below summarizes the in vitro activity of selected phthalazine derivatives against VEGFR-2 and various cancer cell lines.
Table 1: In Vitro Activity of Selected Phthalazine Derivatives
| Compound/Derivative Name | Structure | Target(s) | IC50 (VEGFR-2) | Cancer Cell Line | IC50 (Cancer Cell Line) | Reference |
| Vatalanib (PTK787) | [Image of Vatalanib structure] | VEGFR-1, VEGFR-2 | 20 nM (VEGFR-2) | - | - | [7] |
| Compound 12 (1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine) | [Image of Compound 12 structure] | Anticancer | Not Reported | A-549 (Lung) | 0.8 µM | [6] |
| BGC-823 (Gastric) | 1.2 µM | [6] | ||||
| Compound 11h (A 1,2,4-triazolo[3,4-a]phthalazine derivative) | [Image of Compound 11h structure] | Anticancer | Not Reported | MGC-803 (Gastric) | 2.0 µM | [8][9] |
| EC-9706 (Esophageal) | 3.1 µM | [8][9] | ||||
| HeLa (Cervical) | 4.5 µM | [8][9] | ||||
| MCF-7 (Breast) | 2.9 µM | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound performance. The following are standard protocols for key experiments cited in the evaluation of phthalazine derivatives.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Protocol:
-
Reagents and Materials: Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), and a suitable detection system (e.g., luminescence-based).[10][11]
-
Procedure:
-
Add 10 µL of the test compound (at various concentrations) and 40 µL of a mixture containing the VEGFR-2 enzyme and substrate to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding 50 µL of ATP solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
After another incubation period, add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each compound concentration relative to a control (DMSO-treated) well. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10][11]
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2][12][13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control (vehicle-treated) group. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[8]
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[14][15][16][17]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[14][16]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[14][16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every few days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Compound Administration: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.[17]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanism of action and the experimental design.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by Phthalazine Derivatives.
Caption: Workflow of the MTT Cell Viability Assay.
Conclusion
The phthalazine scaffold represents a privileged structure in the development of novel anticancer therapeutics, with many derivatives demonstrating potent inhibition of key oncogenic pathways such as VEGFR-2 signaling. While direct experimental data for this compound is not yet available, the comparative data and standardized protocols presented in this guide offer a robust framework for its evaluation. Future studies should aim to generate data for novel phthalazine compounds, including those with unique heterocyclic substituents like the thietanyl group, to further elucidate the structure-activity relationships and identify promising new drug candidates.
References
- 1. 3.5. Cellular Viability Assay—MTT Test [bio-protocol.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives | Scilit [scilit.com]
- 5. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 8. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]
- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(Thietan-3-yl)phthalazine Against Known VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound, 1-(Thietan-3-yl)phthalazine, against a panel of established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Given the prevalence of the phthalazine scaffold in VEGFR-2 inhibitor design, this document serves as a foundational resource for researchers exploring novel therapeutic agents targeting angiogenesis. The data presented herein is based on established literature values for known inhibitors, offering a benchmark for the potential efficacy of new chemical entities.
Performance Comparison of VEGFR-2 Inhibitors
The inhibitory activity of small molecules against VEGFR-2 is a critical determinant of their potential as anti-angiogenic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the IC50 values for several well-characterized VEGFR-2 inhibitors, providing a quantitative basis for comparison.
| Compound | IC50 (nM) against VEGFR-2 | Notes |
| This compound | Data Dependent on Experimental Results | A novel phthalazine derivative with therapeutic potential. |
| Sorafenib | 3.12 - 90 | A multi-kinase inhibitor approved for various cancers.[1][2] |
| Sunitinib | 0.139 µM (139 nM) | A multi-kinase inhibitor used in the treatment of renal cell carcinoma and other tumors.[3] |
| Apatinib | 1 | A potent and selective VEGFR-2 inhibitor.[4][5] |
| Cabozantinib | 0.035 | A potent inhibitor of VEGFR-2, MET, and other tyrosine kinases.[4] |
| Vatalanib | 20 | An inhibitor of both VEGFR-1 and VEGFR-2.[6] |
| Axitinib | 0.2 | A potent and selective inhibitor of VEGFRs 1, 2, and 3.[4] |
| Pazopanib | 30 | A multi-target inhibitor of VEGFR-1, -2, -3, PDGFR, and c-Kit.[4] |
| Lenvatinib | 4 | An inhibitor of VEGFR-1, -2, and -3, as well as other kinases. |
| Regorafenib | 4.2 | A multi-kinase inhibitor targeting VEGFR-1, -2, -3, and others.[5] |
Understanding the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels.[1] This process is crucial for tumor growth and metastasis.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Inhibitors of this pathway can effectively block the blood supply to tumors, thereby impeding their growth.
Caption: The VEGFR-2 signaling cascade.
Experimental Protocols
To ensure objective and reproducible results, standardized experimental protocols are essential. The following outlines a typical in vitro kinase assay to determine the IC50 of a test compound against VEGFR-2.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader (Luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO or an appropriate solvent.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the recombinant VEGFR-2 enzyme.
-
Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: In vitro VEGFR-2 kinase inhibition assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phthalazine Derivatives' Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide
The quest for novel and effective anti-cancer agents has led to the exploration of various heterocyclic compounds, with phthalazine derivatives emerging as a promising class of molecules. Their versatile scaffold allows for modifications that can lead to potent and selective inhibition of key signaling pathways implicated in cancer progression. This guide provides a comparative analysis of the efficacy of a representative phthalazine derivative, compound 12d, and other analogues across different cancer cell lines, offering valuable insights for researchers in the field of oncology and drug discovery.
Data Presentation: A Comparative Look at Efficacy
The anti-proliferative activity of phthalazine derivatives has been evaluated in a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions.
Table 1: Comparative Cytotoxicity (IC50, µM) of Phthalazine Derivative 12d and Erlotinib in Breast Cancer Cell Lines. [1][2]
| Compound | MCF-7 (Breast Adenocarcinoma) | MDA-MB-231 (Triple-Negative Breast Cancer) |
| Phthalazine 12d | 1.9 | 0.57 |
| Erlotinib | 1.32 | 1.02 |
Table 2: EGFR Kinase Inhibitory Activity of Phthalazine Derivatives. [2]
| Compound | EGFR IC50 (nM) |
| Phthalazine 12d | 21.4 |
| Erlotinib | 80 |
Table 3: Cytotoxicity (IC50, µM) of Other Phthalazine Derivatives in Various Cancer Cell Lines. [3][4]
| Compound | HCT-116 (Colon Carcinoma) | HepG2 (Hepatocellular Carcinoma) |
| Phthalazine 9c | 1.58 | Not Reported |
| Phthalazine 12b | 0.32 | Not Reported |
| Phthalazine 13c | 0.64 | Not Reported |
| Sorafenib | 2.93 | Not Reported |
| Phthalazine 2g | Not Reported | 0.18 |
| Phthalazine 4a | Not Reported | 0.09 |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Phthalazine derivative 12d exerts its anti-cancer effects by targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation, survival, and metastasis.[2] By inhibiting the tyrosine kinase activity of EGFR, compound 12d disrupts downstream signaling cascades, ultimately leading to apoptosis (programmed cell death) in cancer cells.[2]
Caption: EGFR Signaling Pathway and the inhibitory action of Phthalazine 12d.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key assays used in the evaluation of phthalazine derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the phthalazine derivatives or the reference drug (e.g., Erlotinib) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Caption: A representative workflow for determining the IC50 value using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment: Cells are treated with the phthalazine derivative at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI staining solutions are added, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: After incubation, 1X binding buffer is added, and the cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Concluding Remarks
The presented data highlights the potential of phthalazine derivatives as a promising class of anti-cancer agents. Compound 12d, in particular, demonstrates potent cytotoxicity against breast cancer cell lines, surpassing the efficacy of the established drug Erlotinib in the triple-negative MDA-MB-231 cell line and exhibiting superior EGFR inhibitory activity.[1][2] The broader efficacy of other phthalazine derivatives against colon and liver cancer cell lines further underscores the therapeutic potential of this chemical scaffold.[3][4]
The detailed experimental protocols provided in this guide are intended to facilitate the replication and further investigation of these findings by the scientific community. The elucidation of the EGFR signaling pathway as a primary target offers a clear direction for future research, including the exploration of structure-activity relationships to design even more potent and selective phthalazine-based inhibitors. Further studies on a wider range of cancer cell lines and in vivo models are warranted to fully assess the therapeutic promise of this exciting class of compounds.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 1-(Thietan-3-yl)phthalazine Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic routes is a cornerstone of reliable and efficient research. This guide provides a comparative analysis of plausible synthetic methodologies for 1-(Thietan-3-yl)phthalazine, a novel heterocyclic compound with potential pharmacological applications. By presenting detailed experimental protocols and quantitative data from analogous reactions, this document aims to equip researchers with the necessary information to assess and implement the synthesis of this and similar molecules.
While a specific, published synthesis for this compound is not yet available in the literature, its structure lends itself to well-established and reproducible methods for the synthesis of substituted phthalazines. This guide will focus on two primary, highly feasible synthetic strategies:
-
Method A: Nucleophilic Aromatic Substitution. This approach involves the reaction of a halogenated phthalazine precursor, 1-chlorophthalazine, with a thietane-based nucleophile.
-
Method B: Condensation Reaction. This classic method for forming the phthalazine core involves the reaction of an ortho-disubstituted benzene derivative with hydrazine.
Comparative Analysis of Synthetic Methods
The following table summarizes the key quantitative parameters for the two proposed synthetic routes, based on data from analogous reactions reported in the literature. This allows for an objective comparison of their potential efficiency and practicality.
| Parameter | Method A: Nucleophilic Aromatic Substitution | Method B: Condensation Reaction |
| Starting Materials | 1-Chlorophthalazine, 3-Aminothietane | o-Phthalaldehyde, Hydrazine hydrate |
| Typical Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Typical Reaction Temperature | 80 - 120 °C | 25 - 100 °C |
| Typical Solvent | Ethanol, n-Butanol, DMF | Ethanol, Acetic Acid |
| Reported Yield Range (%) | 60 - 95% | 70 - 90% |
| Key Advantages | High yields, Readily available starting material (1-chlorophthalazine) | Simple procedure, Mild reaction conditions |
| Potential Challenges | Availability and stability of the thietane nucleophile | Potential for side reactions with complex substrates |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound based on the two comparative methods.
Method A: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 1-chlorophthalazine and 3-aminothietane.
Materials:
-
1-Chlorophthalazine
-
3-Aminothietane
-
Triethylamine (Et₃N)
-
n-Butanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-chlorophthalazine (1.0 mmol) in n-butanol (10 mL), add 3-aminothietane (1.2 mmol) and triethylamine (1.5 mmol).
-
Heat the reaction mixture to reflux (approximately 117 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Method B: Synthesis via Condensation Reaction
This protocol outlines the synthesis of this compound starting from a hypothetical precursor, 2-(thietan-3-ylcarbonyl)benzaldehyde, and hydrazine.
Materials:
-
2-(Thietan-3-ylcarbonyl)benzaldehyde (hypothetical precursor)
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(thietan-3-ylcarbonyl)benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approximately 78 °C) for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The resulting crude product can be purified by recrystallization or column chromatography as needed to yield this compound.
-
Characterize the product using appropriate analytical techniques.
Logical Workflow for Reproducibility Assessment
The following diagram illustrates a logical workflow for assessing the reproducibility of a synthetic method, such as those described for this compound.
Caption: Workflow for assessing the reproducibility of a chemical synthesis.
Potential Signaling Pathway Involvement
Phthalazine derivatives have been widely investigated for their therapeutic potential, often as inhibitors of key enzymes in cellular signaling pathways. Notably, various phthalazine-containing compounds have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4]
The diagram below illustrates a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway, such as the one mediated by VEGFR, which is a common target for phthalazine-based inhibitors.
Caption: Simplified RTK signaling pathway with a potential point of inhibition.
References
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 1-(Thietan-3-yl)phthalazine and Olaparib in Cancer Research
A detailed comparative analysis of the established PARP inhibitor Olaparib and the investigational compound 1-(Thietan-3-yl)phthalazine is currently hampered by the limited publicly available data for the latter. While Olaparib is a well-characterized and clinically approved drug, this compound represents a novel chemical entity within the broader class of phthalazine derivatives, which are under active investigation for their potential as anti-cancer agents, including as inhibitors of Poly (ADP-ribose) polymerase (PARP).
This guide provides a comprehensive overview of Olaparib, including its mechanism of action, experimental data, and clinical significance. It also explores the current landscape of research into phthalazine derivatives as potential PARP inhibitors, offering a contextual understanding of where this compound may fit within this evolving field.
Olaparib: A Clinically Validated PARP Inhibitor
Olaparib (marketed as Lynparza) is a first-in-class PARP inhibitor that has revolutionized the treatment of cancers with mutations in the BRCA1 and BRCA2 genes.[1] By inhibiting PARP enzymes, Olaparib disrupts DNA single-strand break repair. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA mutations, this leads to the accumulation of double-strand DNA breaks and subsequent cell death, a concept known as synthetic lethality.[2][3]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary mechanism of action for Olaparib involves the inhibition of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the base excision repair (BER) pathway for single-strand DNA breaks.[4][5] In normal cells, if PARP is inhibited, these single-strand breaks can be repaired by the high-fidelity HRR pathway. However, in cancer cells with mutations in BRCA1, BRCA2, or other HRR-related genes, this alternative repair pathway is compromised. The accumulation of unrepaired single-strand breaks during DNA replication leads to the formation of toxic double-strand breaks. Without a functional HRR pathway, these breaks cannot be efficiently repaired, resulting in genomic instability and apoptosis of the cancer cells.[2][3][6]
Quantitative Performance Data for Olaparib
The following tables summarize key in vitro and clinical efficacy data for Olaparib across various cancer types.
| In Vitro Activity of Olaparib | |
| Parameter | Value |
| PARP1 IC50 | 1-5 nM |
| PARP2 IC50 | 1-5 nM |
| Cellular PARP Inhibition (EC50) | ~10 nM |
| Growth Inhibition (IC50) in BRCA-deficient cell lines | 1-100 nM |
| Growth Inhibition (IC50) in BRCA-proficient cell lines | >10 µM |
Note: IC50 and EC50 values can vary depending on the specific cell line and assay conditions.
| Clinical Efficacy of Olaparib in Key Trials | |
| Trial (Cancer Type) | Endpoint |
| SOLO-1 (Ovarian Cancer) | Median Progression-Free Survival (PFS) |
| OlympiA (Breast Cancer) | 3-year Invasive Disease-Free Survival (IDFS) |
| PROfound (Prostate Cancer) | Median Radiographic PFS |
| POLO (Pancreatic Cancer) | Median PFS |
Experimental Protocols for Key Assays
PARP Enzyme Inhibition Assay (General Protocol):
-
Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing NAD+, activated DNA, and the test compound (e.g., Olaparib) at various concentrations.
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The amount of PARP activity is quantified, typically by measuring the incorporation of biotinylated NAD+ into PARP or by detecting the consumption of NAD+.
-
IC50 values are calculated by plotting the percentage of PARP inhibition against the compound concentration.
Cellular Viability (MTT) Assay (General Protocol):
-
Cancer cell lines (e.g., BRCA-mutated and wild-type) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
This compound and the Phthalazine Scaffold in PARP Inhibition
While specific experimental data for this compound is not publicly available, the phthalazine core structure is a well-established pharmacophore in the design of PARP inhibitors. Olaparib itself contains a phthalazinone moiety. Researchers are actively exploring novel phthalazine derivatives with the aim of improving upon existing PARP inhibitors.
Recent studies have focused on synthesizing and evaluating new phthalazinone derivatives as potent PARP-1 inhibitors. For example, some novel phthalazinone compounds have demonstrated significant cytotoxic activity against various cancer cell lines. In some cases, these new derivatives have shown comparable or even superior PARP-1 inhibitory activity to Olaparib in in vitro assays.
The rationale behind developing new phthalazine-based PARP inhibitors includes:
-
Overcoming Resistance: Developing compounds that are effective against tumors that have acquired resistance to existing PARP inhibitors like Olaparib.
-
Improving Selectivity: Designing inhibitors with higher selectivity for specific PARP enzymes to potentially reduce off-target effects and improve the therapeutic window.
-
Enhancing Pharmacokinetic Properties: Modifying the phthalazine scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and dosing regimens.
Research into compounds like this compound likely falls within this paradigm of second-generation PARP inhibitor development. The inclusion of a thietanyl group represents a chemical modification that could influence the compound's binding affinity to the PARP active site, its solubility, and other pharmacological properties.
Future Outlook and the Need for Direct Comparative Data
A direct and meaningful head-to-head comparison between this compound and Olaparib will only be possible once preclinical and, eventually, clinical data for this compound become available. Researchers and drug development professionals should look for future publications and patent filings that may disclose quantitative data on its PARP inhibitory activity, cellular effects, and in vivo efficacy.
Until such data is released, Olaparib remains the benchmark against which all new PARP inhibitors, including those with a phthalazine scaffold, will be measured. The extensive clinical validation of Olaparib has set a high bar for any new entrant into this therapeutic space. The success of novel compounds like this compound will depend on their ability to demonstrate a clear advantage over existing therapies, whether through improved efficacy, a better safety profile, or the ability to treat resistant cancers.
References
- 1. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
- 2. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8247416B2 - Phthalazinone derivative - Google Patents [patents.google.com]
- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of 1-(Thietan-3-yl)phthalazine (TPT-1) as a Kinase Inhibitor
<
A Comparative Guide for Drug Development Professionals
The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology.[1][2][3][4] Kinases, a large family of enzymes that regulate cellular processes, are frequently dysregulated in diseases like cancer.[4][5][6] While the approval of numerous kinase inhibitors has transformed treatment paradigms, a significant challenge remains in achieving target specificity to minimize off-target effects and potential toxicities.[7][8][9] This guide provides a comparative analysis of the novel, hypothetical compound 1-(Thietan-3-yl)phthalazine (TPT-1), focusing on the specificity of its mechanism of action against a panel of related kinases.
This guide will compare TPT-1 to two other hypothetical compounds:
-
Compound A: A first-generation, less-selective inhibitor of the target kinase.
-
Compound B: An inhibitor of a closely related kinase, used here to assess off-target activity.
Mechanism of Action and Signaling Pathway
TPT-1 is designed as a selective inhibitor of Kinase Z, a critical enzyme in a signaling pathway implicated in cell proliferation and survival. The following diagram illustrates the pathway and the intended target of TPT-1, along with the points of action for the comparator compounds.
Figure 1. Hypothesized signaling pathway and inhibitor targets.
Comparative In Vitro Kinase Inhibition
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window.[8][9] A highly selective compound will inhibit the target kinase at concentrations significantly lower than those required to inhibit other kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of TPT-1 and the comparator compounds against a panel of related kinases.
| Compound | Kinase Z (IC50, nM) | Kinase Y (IC50, nM) | Kinase X (IC50, nM) |
| TPT-1 | 5 | 850 | >10,000 |
| Compound A | 50 | 150 | >10,000 |
| Compound B | 2,500 | 25 | 8,000 |
Data are representative of typical results from in vitro kinase assays.
These data indicate that TPT-1 is a potent inhibitor of Kinase Z and exhibits high selectivity over the closely related Kinase Y and the upstream Kinase X. Compound A shows activity against both Kinase Z and Kinase Y, while Compound B is more selective for Kinase Y.
Cellular Target Engagement and Proliferation
To confirm that the in vitro selectivity translates to a cellular context, target engagement and cell proliferation assays were performed.[10][11][12] The half-maximal effective concentration (EC50) for the inhibition of Kinase Z phosphorylation and the half-maximal growth inhibition (GI50) in a Kinase Z-dependent cancer cell line are presented below.
| Compound | Cellular Kinase Z Phosphorylation Inhibition (EC50, nM) | Cell Proliferation Inhibition (GI50, nM) |
| TPT-1 | 15 | 25 |
| Compound A | 150 | 200 |
| Compound B | >5,000 | >10,000 |
Data are representative of typical results from cellular assays.
The cellular data are consistent with the in vitro findings, demonstrating that TPT-1 effectively engages its target in cells and inhibits cell proliferation at low nanomolar concentrations. The greater than 100-fold difference in potency between TPT-1 and Compound A in the cellular assays highlights the superior specificity of TPT-1.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of kinase inhibitor specificity.[7][13][14]
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the target kinase.
Workflow Diagram:
References
- 1. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Cancer Therapy Resistance: Choosing Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.com.br]
- 12. m.youtube.com [m.youtube.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. caymanchem.com [caymanchem.com]
peer-reviewed studies validating 1-(Thietan-3-yl)phthalazine's effects
A comprehensive review of scientific literature reveals a significant gap in research regarding the biological effects of the specific compound 1-(Thietan-3-yl)phthalazine. Despite extensive searches for peer-reviewed studies, no publications detailing its synthesis, biological activity, or mechanism of action were identified.
This absence of published data makes it impossible to provide a comparative guide on the effects of this compound as requested. Consequently, the core requirements of the user's request, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time.
The broader class of phthalazine derivatives has been the subject of considerable research, with numerous studies highlighting their diverse pharmacological potential. These compounds have been investigated for a range of therapeutic applications, including:
-
Anticancer Activity: Many phthalazine derivatives have been synthesized and evaluated as potential anticancer agents. A common mechanism of action involves the inhibition of key enzymes in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
-
TGF-β Pathway Inhibition: Some phthalazine compounds have been identified as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a complex role in cancer progression.
-
Other Pharmacological Activities: The phthalazine scaffold is a versatile platform for drug discovery, with various derivatives exhibiting anti-inflammatory, antihypertensive, and antimicrobial properties.
While the existing body of research on phthalazine derivatives is substantial, it does not extend to the specific molecule of this compound. The thietanyl moiety, a four-membered sulfur-containing heterocycle, is a less common substituent in the reported phthalazine literature.
For researchers, scientists, and drug development professionals interested in this specific compound, the current landscape indicates that any investigation into its properties would be novel. Future research would need to begin with the fundamental steps of chemical synthesis and subsequent in vitro and in vivo screening to determine its biological effects and potential therapeutic value. Without such foundational studies, a comparative analysis remains unfeasible.
Independent Verification of 1-(Thietan-3-yl)phthalazine's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncological therapeutics is continually evolving, with a significant focus on the development of targeted therapies that offer enhanced efficacy and reduced side effects compared to traditional chemotherapy. Within this paradigm, phthalazine derivatives have emerged as a promising class of compounds, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide provides an objective comparison of the hypothetical therapeutic potential of a novel compound, 1-(Thietan-3-yl)phthalazine, with established and experimental phthalazine-based derivatives, supported by experimental data from existing literature. The primary focus is on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, a process pivotal to tumor growth and metastasis.[3][4]
Comparative Analysis of Phthalazine Derivatives
While specific experimental data for this compound is not yet publicly available, we can infer its potential therapeutic profile by comparing it with other well-characterized phthalazine derivatives that have been evaluated for their anticancer properties. The following tables summarize key quantitative data for selected compounds from published studies.
Table 1: In Vitro Cytotoxicity of Phthalazine Derivatives Against HCT-116 Colon Cancer Cells
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| This compound | Data not available | Sorafenib | 2.93 | [3][5] |
| Compound 9c | 1.58 | [3][5] | ||
| Compound 12b | 0.32 | [3][5] | ||
| Compound 13c | 0.64 | [3][5] |
Table 2: VEGFR-2 Inhibition by Phthalazine Derivatives
| Compound | % Inhibition | IC50 (µM) | Reference Compound | % Inhibition | IC50 (µM) | Source |
| This compound | Data not available | Data not available | Sorafenib | 94.7% | 32.1 | [3][5] |
| Compound 12b | 95.2% | 17.8 | [3][5] | |||
| Compound 12c | 72.58% | 2.7 | [6][7] | |||
| Compound 13c | 71.6% | 2.5 | [6][7] |
Table 3: Apoptosis Induction in HCT-116 Cells
| Compound | Fold Induction of Apoptosis | Cell Cycle Arrest Phase | Source |
| This compound | Data not available | Data not available | |
| Compound 12b | 21.7 | S-phase | [3][5] |
| Compound 7b | Data not available | S-phase | [6][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are standard in the field and would be applicable for the evaluation of this compound.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Line: Human colorectal carcinoma (HCT-116) cells.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours.
-
The resulting formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3][8]
-
2. VEGFR-2 Kinase Inhibition Assay
-
Enzyme: Recombinant human VEGFR-2.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compound, VEGFR-2 enzyme, and a substrate (e.g., a synthetic peptide) are incubated in a kinase buffer containing ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.
-
The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.[4][9]
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Line: HCT-116 cells.
-
Procedure:
-
Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).
-
Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[3]
-
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and workflows involved in the evaluation of phthalazine derivatives, the following diagrams are provided.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.
Caption: General experimental workflow for the preclinical evaluation of a novel anticancer compound.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives [journals.ekb.eg]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(Thietan-3-yl)phthalazine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(Thietan-3-yl)phthalazine, a heterocyclic compound utilized in laboratory research. Adherence to these procedures is critical due to the potential hazards associated with its constituent moieties, phthalazine and thietane.
I. Understanding the Hazards
Key Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2]. Ensure that safety showers and eyewash stations are readily accessible[1][4].
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:
-
Eye Protection: Chemical safety goggles that meet European standard EN 166 or equivalent[1].
-
Hand Protection: Nitrile rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use[1].
-
Body Protection: A lab coat or long-sleeved clothing is mandatory to prevent skin contact[1][2].
-
II. Spill Management and First Aid
In the event of a spill or exposure, immediate action is crucial.
-
Spill Cleanup: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal[2]. Avoid generating dust. For larger spills, emergency services should be contacted.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2][4].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention[2][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention[2][4].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][4].
-
III. Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal facility[2][4].
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Container and Labeling:
-
Use a robust, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled with the full chemical name: "this compound", the CAS number (17998-12-8), and appropriate hazard pictograms (e.g., health hazard, exclamation mark for irritant)[7].
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from sources of ignition and incompatible materials[8].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[5].
-
Provide the contractor with all necessary information about the waste, including its composition and known hazards.
-
IV. Quantitative Data Summary
The following table summarizes the known physical and chemical properties of the parent compounds, which should be considered when handling and disposing of this compound.
| Property | Phthalazine | Thietane |
| Molecular Formula | C₈H₆N₂ | C₃H₆S[3] |
| Melting Point | 88 - 92 °C[1] | Not Available |
| Boiling Point | 315 - 317 °C[1] | 94 - 95 °C[3] |
| Solubility | Soluble in water[1] | Not Available |
| Hazard Statements | H341: Suspected of causing genetic defects[1] | H225: Highly flammable liquid and vapor, H302: Harmful if swallowed[3] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(Thietan-3-yl)phthalazine
Essential Safety and Handling Guide for 1-(Thietan-3-yl)phthalazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the parent compound, phthalazine, and general best practices for handling potentially hazardous research chemicals. Phthalazine is suspected of causing genetic defects, necessitating stringent safety protocols.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Safety Goggles | European Standard EN 166 or ANSI Z87.1 compliant.[1][2] |
| Face Shield | Required when there is a risk of splashing or explosion. Must be worn over safety goggles.[1][3] | |
| Hand Protection | Disposable Nitrile Gloves | Inspect before use and change immediately upon contact with the chemical.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | Long-sleeved and fully buttoned to cover as much skin as possible.[1][3] |
| Closed-toe Shoes | Must cover the entire foot.[1][3] | |
| Long Pants | Avoid polyester or acrylic fabrics.[3] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 Approved Respirator | Required for large-scale operations, emergency use, or if engineering controls are insufficient to control dust and fumes.[2][3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Handling Procedures:
-
Obtain Special Instructions: Before use, ensure all safety precautions have been read and understood.[2][4]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][6]
-
Avoid Inhalation and Ingestion: Do not breathe dust or fumes.[5] Do not eat, drink, or smoke in the handling area.
-
Weighing and Transfer: Handle as a solid powder. Use appropriate tools to minimize dust generation.
-
Decontamination: After handling, wash hands and any exposed skin thoroughly. Remove contaminated clothing and wash before reuse.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Store locked up.[7]
-
Keep away from incompatible materials such as oxidizing agents.[7]
Disposal Plan
-
Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in suitable, labeled, and closed containers for disposal.[4][5]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5] Do not release into the environment.[4]
Experimental Workflow for Safe Handling
References
- 1. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 2. fishersci.de [fishersci.de]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
